2-(2-Methoxyphenoxy)-2-methylpropanoic acid
Description
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Properties
IUPAC Name |
2-(2-methoxyphenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-11(2,10(12)13)15-9-7-5-4-6-8(9)14-3/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPWOMJYKLHXSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201704 | |
| Record name | Propionic acid, 2-methyl-2-(o-methoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53498-60-5 | |
| Record name | Propionic acid, 2-methyl-2-(o-methoxyphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053498605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionic acid, 2-methyl-2-(o-methoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: 2-(2-Methoxyphenoxy)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public domain information for 2-(2-Methoxyphenoxy)-2-methylpropanoic acid. Extensive searches of scientific and patent literature have revealed that this compound is primarily cataloged as a chemical intermediate or building block for synthesis. As of this date, no peer-reviewed studies detailing its specific biological activity, mechanism of action, or comprehensive experimental data have been found. The information presented herein is based on its chemical properties and data from structurally related compounds, which should not be directly extrapolated.
Core Chemical Properties
This compound is a carboxylic acid derivative with a methoxyphenoxy group. Its basic chemical and physical properties are summarized below, primarily sourced from chemical supplier catalogs and databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 53498-60-5 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |
| Molecular Weight | 210.23 g/mol | [1][2] |
| Density | 1.157 g/cm³ (Predicted) | [3] |
| Boiling Point | 316.5°C at 760 mmHg (Predicted) | [3] |
| Flash Point | 118.9°C (Predicted) | [3] |
| Synonyms | 2-Methyl-2-(o-methoxyphenoxy)propionic acid | [2] |
Postulated Biological Activity (Based on Structural Analogs)
While no direct biological data exists for the target compound, its structural motifs are present in molecules with known pharmacological activities. The 2-methylpropanoic acid core linked to an aryl ether is characteristic of fibrate drugs and other metabolic modulators.
Potential as a PPAR Agonist
Fibrates, a class of lipid-lowering drugs, are structurally related phenoxyisobutyric acids. They exert their effects primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. PPARs are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.
-
PPARα: Activation in the liver increases the uptake and beta-oxidation of fatty acids, leading to reduced triglyceride levels and increased HDL cholesterol.
-
PPARγ: Primarily involved in adipocyte differentiation and insulin sensitization.
-
PPARδ (or β): Plays a role in fatty acid oxidation in muscle tissue.
Given the structural similarity, it is hypothesized that this compound could potentially act as a ligand for PPARs. However, without experimental validation, this remains speculative. A study on substituted 2-methylpropionic acids demonstrated that modifications to the aryl group could lead to potent and selective PPARα agonism[4].
Potential Anti-Inflammatory Activity
The 2-methoxyphenol moiety is found in compounds investigated for anti-inflammatory properties. For instance, some 2-methoxyphenols have been shown to act as selective cyclooxygenase-2 (COX-2) inhibitors[5]. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX-2 is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible, though unconfirmed, that the subject molecule could exhibit similar properties.
Logical Framework for Future Research
To elucidate the basic properties and potential therapeutic applications of this compound, a structured experimental workflow is necessary. The following diagram outlines a logical progression for investigation.
Figure 1. A proposed experimental workflow for the biological characterization of this compound.
Suggested Experimental Protocols
As no specific protocols for this compound are published, the following are generalized methodologies adapted from studies on structurally related molecules, which would be suitable for initial investigation.
Protocol: PPARα Luciferase Reporter Assay
Objective: To determine if the compound can activate the PPARα transcription factor.
-
Cell Culture: Co-transfect HEK293T cells with two plasmids: one expressing the ligand-binding domain of human PPARα fused to the GAL4 DNA-binding domain, and a second containing a luciferase reporter gene downstream of a GAL4 upstream activation sequence (UAS).
-
Compound Treatment: Plate the transfected cells in a 96-well plate. After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM) or a known PPARα agonist (e.g., GW7647) as a positive control. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells using a suitable lysis buffer. Add luciferase substrate to the lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability. Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Protocol: COX-2 Inhibition Assay (Cell-Based)
Objective: To assess the compound's ability to inhibit the production of prostaglandins in a cellular model of inflammation.
-
Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages, in a 24-well plate until they reach approximately 80% confluency.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the test compound or a known COX-2 inhibitor (e.g., celecoxib) for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the unstimulated control).
-
Incubation: Incubate the cells for 24 hours to allow for the production of prostaglandins.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Prostaglandin E₂ (PGE₂) Measurement: Quantify the concentration of PGE₂ in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE₂ production for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value by plotting the percentage inhibition against the compound concentration.
Conclusion
This compound is a readily available chemical compound whose biological properties are currently uncharacterized in public literature. Based on its structural features, it presents a candidate for investigation as a potential modulator of PPARs or as an anti-inflammatory agent. The experimental framework and protocols outlined in this guide provide a clear path for future research to uncover its potential pharmacological relevance. Until such studies are conducted and published, any discussion of its biological function remains speculative.
References
- 1. 1,4-Benzodioxane (493-09-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 4. Synthesis and biological activity of pyrazolothienotetrahydroisoquinoline and [1,2,4]triazolo[3,4-a]thienotetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(2-Methoxyphenoxy)-2-methylpropanoic Acid (CAS 53498-60-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid (CAS 53498-60-5), a member of the phenoxypropanoic acid class of molecules. While specific biological data for this compound is limited in publicly available literature, this document extrapolates its potential pharmacological profile based on structurally similar compounds, particularly known peroxisome proliferator-activated receptor (PPAR) agonists. This guide covers its physicochemical properties, a probable synthetic route via Williamson ether synthesis, a hypothesized mechanism of action centered on PPAR activation, and relevant experimental protocols for its synthesis and biological evaluation. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Physicochemical Properties
This compound is a small molecule with the following properties:
| Property | Value | Reference |
| CAS Number | 53498-60-5 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₄O₄ | [4] |
| Molecular Weight | 210.23 g/mol | [4] |
| Boiling Point | 316.5°C at 760 mmHg | |
| Density | 1.157 g/cm³ | |
| Flash Point | 118.9°C | |
| Purity | Typically available at ≥95% | [4] |
Synthesis and Characterization
The most probable and widely used method for the synthesis of this compound is the Williamson ether synthesis.[5][6][7][8][9] This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.
Synthetic Workflow
A plausible synthetic route is outlined below:
Caption: General workflow for the Williamson ether synthesis of the target compound.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a representative procedure based on the synthesis of similar phenoxyacetic acids.[5][6]
Materials:
-
Guaiacol (2-methoxyphenol)
-
2-Bromo-2-methylpropanoic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (or another suitable solvent like DMF)
-
Hydrochloric acid (HCl) for acidification
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, reflux condenser, separatory funnel, rotary evaporator, and filtration apparatus.
Procedure:
-
In a round-bottom flask, dissolve guaiacol in ethanol.
-
Add a stoichiometric equivalent of sodium hydroxide to form the sodium guaiacolate (phenoxide).
-
To the resulting solution, add 2-bromo-2-methylpropanoic acid.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and transfer to a separatory funnel.
-
Wash the aqueous solution with diethyl ether to remove any unreacted guaiacol.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the crude product.
-
Extract the product into diethyl ether.
-
Wash the ether layer with saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.
-
Carefully re-acidify the bicarbonate layer with HCl to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hot water or an ethanol/water mixture) to yield pure this compound.
Analytical Characterization
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic peaks for the aromatic protons, the methoxy group protons, the methyl protons, and the acidic proton of the carboxylic acid.
-
¹³C NMR would show distinct signals for each carbon atom in the molecule.
-
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (like formic or phosphoric acid) would be suitable.[10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Biological Activity and Mechanism of Action (Hypothesized)
While no direct biological data for this compound with CAS number 53498-60-5 has been found in the public domain, its structural similarity to known PPAR agonists, such as the 2-methyl-2-(o-tolyloxy)propanoic acid derivative MHY2013, suggests that it may act as a PPAR pan-agonist.[11][12] PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.[11]
Hypothesized Signaling Pathway
Activation of PPARs by a ligand like this compound would likely initiate a cascade of events leading to the regulation of target gene expression.
Caption: Hypothesized PPAR signaling pathway activated by the target compound.
Downstream Metabolic Effects
Based on the effects of the PPAR pan-agonist MHY2013, activation of PPARs by this compound could lead to:[11][12]
-
Increased Fatty Acid Oxidation: Upregulation of genes involved in the breakdown of fatty acids, potentially leading to reduced lipid accumulation in tissues like the liver.
-
Enhanced Thermogenesis: Increased energy expenditure through the browning of white adipose tissue.
-
Upregulation of Insulin-Sensitizing Hormones: Increased secretion of Fibroblast Growth Factor 21 (FGF21) and adiponectin, which play key roles in improving insulin sensitivity and regulating glucose and lipid metabolism.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activity, the following in vitro assays would be essential.
PPAR Activation Assay (Luciferase Reporter Assay)
This assay determines the ability of the compound to activate the different PPAR subtypes.[13][14][15]
Workflow:
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. calpaclab.com [calpaclab.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson_ether_synthesis [chemeurope.com]
- 10. 2-Methylpropanoic acid | SIELC Technologies [sielc.com]
- 11. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. indigobiosciences.com [indigobiosciences.com]
An In-Depth Technical Guide to the Molecular Structure of 2-(2-Methoxyphenoxy)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the molecular structure and properties of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid. Due to the limited availability of published experimental data for this specific compound, this guide summarizes key physicochemical properties and provides context through related compounds.
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| CAS Number | 53498-60-5 | [1] |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.226 g/mol | |
| Density | 1.157 g/cm³ | |
| Boiling Point | 316.5 °C at 760 mmHg | |
| Flash Point | 118.9 °C |
Molecular Structure
The molecular structure of this compound consists of a central propanoic acid backbone. A 2-methoxyphenoxy group and a methyl group are attached to the alpha-carbon of the propanoic acid.
Structural Diagram:
References
An In-depth Technical Guide to the Synthesis of 2-(2-Methoxyphenoxy)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-(2-methoxyphenoxy)-2-methylpropanoic acid. This compound is of interest in medicinal chemistry and drug development, and its synthesis is a key step in the exploration of its potential therapeutic applications. This document outlines the core chemical principles, a detailed experimental protocol, and quantitative data derived from analogous reactions.
Introduction
This compound is a carboxylic acid derivative featuring a methoxyphenoxy moiety. Its synthesis is most commonly achieved through a Williamson ether synthesis, a robust and widely applicable method for forming ethers.[1][2] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific synthesis, the sodium salt of guaiacol (2-methoxyphenol) acts as the nucleophile, attacking an α-halo-isobutyric acid derivative.
Core Synthesis Pathway: Williamson Ether Synthesis
The fundamental approach for synthesizing this compound is the Williamson ether synthesis.[1] This reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces a halide from an alkyl halide.[2][3] The general reaction is depicted below:
-
Step 1: Deprotonation of Phenol: Guaiacol (2-methoxyphenol) is treated with a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding sodium or potassium phenoxide. This deprotonation is crucial as it generates a potent nucleophile.
-
Step 2: Nucleophilic Attack: The resulting phenoxide then reacts with an alkyl halide, in this case, 2-bromo-2-methylpropanoic acid (also known as α-bromoisobutyric acid), via a nucleophilic substitution reaction to form the desired ether linkage.[4][5]
The overall reaction is as follows:
This synthesis is typically carried out in a polar aprotic solvent to facilitate the SN2 reaction.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound based on established Williamson ether synthesis methodologies for similar compounds.[6][7]
Materials:
-
Guaiacol (2-methoxyphenol)
-
2-Bromo-2-methylpropanoic acid
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Acetone (anhydrous) or Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), concentrated and 6M
-
Diethyl ether
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Phenoxide Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guaiacol in a suitable solvent such as anhydrous acetone.
-
Add an equimolar amount of a strong base, like sodium hydroxide, to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the sodium guaiacolate salt.
-
-
Ether Synthesis:
-
To the solution of sodium guaiacolate, add 2-bromo-2-methylpropanoic acid.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate (sodium bromide) has formed, it can be removed by filtration.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and transfer the aqueous solution to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any unreacted guaiacol.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2. This will protonate the carboxylic acid, causing it to precipitate if it is insoluble, or remain in the aqueous phase if it is soluble.[6]
-
Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and evaporate the solvent to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
Quantitative Data
The following table summarizes typical quantitative parameters for the Williamson ether synthesis of analogous aryloxyalkanoic acids. These values can be used as a starting point for optimizing the synthesis of this compound.
| Parameter | Value/Range | Reference/Comment |
| Reactant Molar Ratio | ||
| Guaiacol : 2-Bromo-2-methylpropanoic acid : Base | 1 : 1.1 : 2.2 (approx.) | A slight excess of the alkyl halide and a greater excess of the base are often used to drive the reaction to completion. |
| Reaction Conditions | ||
| Solvent | Acetone, DMF, Ethanol | The choice of solvent can influence reaction rate and yield. |
| Temperature | 50-100 °C (Reflux) | Dependent on the boiling point of the chosen solvent. |
| Reaction Time | 4 - 24 hours | Monitored by TLC for completion. |
| Yield | ||
| Expected Yield | 70-90% | Yields can vary based on the specific reactants and conditions. Analogous reactions report yields in this range.[8] |
| Purification | ||
| Recrystallization Solvent | Ethanol/Water, Toluene | Selected based on the solubility of the product. |
Visualizations
Diagram 1: Synthesis Pathway
Caption: Williamson ether synthesis of this compound.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Conclusion
The synthesis of this compound via the Williamson ether synthesis is a reliable and efficient method. By carefully controlling the reaction conditions, such as the choice of base and solvent, and implementing a thorough purification procedure, high yields of the desired product can be achieved. This guide provides a solid foundation for researchers to undertake the synthesis of this and related compounds for further investigation in drug discovery and development programs.
References
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-Bromo-2-methylpropionic acid | 2052-01-9 [chemicalbook.com]
- 5. 2-Bromo-2-methylpropanoic acid | C4H7BrO2 | CID 74924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. 2-(2-METHYLPHENOXY)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on 2-(2-Methoxyphenoxy)-2-methylpropanoic acid
This technical guide provides a comprehensive overview of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid, a member of the phenoxy acid class of compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a representative profile based on closely related analogues known to exhibit activity as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. The methodologies and potential biological effects described herein are based on established protocols for the evaluation of such compounds.
Core Compound Identification and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .
Physicochemical Data
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| CAS Number | 53498-60-5 | - |
| Density | 1.157 g/cm³ | [1] |
| Boiling Point | 316.5 °C at 760 mmHg | [1] |
| Flash Point | 118.9 °C | [1] |
Table 1: Physicochemical properties of this compound.
Synthesis and Characterization
While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a representative synthesis can be proposed based on established methods for analogous 2-phenoxy-2-methylpropanoic acid derivatives[2][3][4][5]. The most common route involves the Williamson ether synthesis.
Proposed Synthetic Pathway
Caption: Proposed Williamson ether synthesis pathway.
Experimental Protocol: Representative Synthesis
Materials:
-
Guaiacol (2-methoxyphenol)
-
Ethyl 2-bromo-2-methylpropionate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Sodium hydroxide
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a solution of guaiacol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add ethyl 2-bromo-2-methylpropionate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purification of Ester: Dissolve the crude product in diethyl ether and wash with 1M NaOH solution followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the purified ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 2M aqueous sodium hydroxide solution. Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Acidification and Extraction: Remove the ethanol under reduced pressure. Acidify the aqueous residue to pH 1-2 with concentrated hydrochloric acid. Extract the product with diethyl ether.
-
Final Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.
Biological Activity and Mechanism of Action
The structural similarity of this compound to known fibrate drugs and other phenoxypropanoic acid derivatives strongly suggests that its primary biological target is the Peroxisome Proliferator-Activated Receptors (PPARs)[6][7][8][9]. PPARs are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.
PPAR Signaling Pathway
Activation of PPARs, particularly PPARα, by a ligand such as this compound, leads to the transcription of genes that promote fatty acid oxidation and reduce plasma triglyceride levels.
Caption: PPARα activation and downstream effects.
Hypothetical Biological Activity Data
Due to the absence of direct experimental data, Table 2 presents hypothetical, yet plausible, in vitro activity data for this compound as a PPAR agonist, based on values reported for similar compounds.
| Assay | Target | Hypothetical EC₅₀ (nM) |
| Luciferase Reporter Assay | Human PPARα | 500 |
| Luciferase Reporter Assay | Human PPARγ | >10,000 |
| Luciferase Reporter Assay | Human PPARδ | >10,000 |
Table 2: Hypothetical in vitro potency and selectivity of this compound.
Experimental Protocols for Biological Evaluation
In Vitro PPARα Activation Assay
A luciferase reporter assay is a standard method to determine the potency of a compound as a PPAR agonist[10][11][12][13][14].
Workflow:
Caption: Workflow for a PPARα luciferase reporter assay.
Detailed Protocol:
-
Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transfection: Seed cells in 96-well plates. Co-transfect the cells with a PPARα expression plasmid and a luciferase reporter plasmid containing a PPAR response element (PPRE).
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the treated cells for an additional 24 hours.
-
Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., Renilla luciferase) and plot the dose-response curve to calculate the EC₅₀ value.
In Vivo Hypolipidemic Activity Study
Animal models, such as high-fat diet-induced hyperlipidemic mice, are used to evaluate the in vivo efficacy of potential hypolipidemic agents[15][16][17][18][19].
Workflow:
Caption: Workflow for an in vivo hypolipidemic study.
Detailed Protocol:
-
Animal Model: Use male C57BL/6J mice. Induce hyperlipidemia by feeding a high-fat diet for 4-8 weeks.
-
Dosing: Randomly assign the hyperlipidemic mice to treatment groups (vehicle control, positive control e.g., fenofibrate, and different doses of this compound). Administer the compounds orally once daily for 2-4 weeks.
-
Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture after a period of fasting.
-
Biochemical Analysis: Centrifuge the blood to obtain serum. Analyze the serum for total cholesterol, triglycerides, LDL-C, and HDL-C levels using commercial assay kits.
-
Data Analysis: Compare the lipid profiles of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Conclusion
This compound is a phenoxy acid derivative with a high potential to act as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. Based on its structural similarity to known hypolipidemic agents, it is anticipated to lower plasma triglyceride levels by modulating the expression of genes involved in fatty acid metabolism. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of this and similar compounds for their potential therapeutic use in metabolic disorders. Further direct experimental investigation is warranted to confirm these hypotheses and fully characterize the pharmacological profile of this molecule.
References
- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 2. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-METHYL-2-PHENOXY-PROPIONIC ACID | 943-45-3 [chemicalbook.com]
- 4. US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof - Google Patents [patents.google.com]
- 5. CA1109885A - Process for the preparation of 2-methyl-2-phenoxy- propionic acid derivatives - Google Patents [patents.google.com]
- 6. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DK1184366T3 - Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR) - Google Patents [patents.google.com]
- 9. Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. korambiotech.com [korambiotech.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 15. Animal and cellular models for hypolipidemic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. In-vitro and In-vivo Hypolipidemic Activity of Spinach Roots and Flowers - PMC [pmc.ncbi.nlm.nih.gov]
Synonyms for 2-(2-Methoxyphenoxy)-2-methylpropanoic acid
An In-depth Technical Guide to 2-(2-Methoxyphenoxy)-2-methylpropanoic acid and its Synonyms
This technical guide provides a comprehensive overview of this compound, a compound of interest for researchers, scientists, and professionals in drug development. This document details its chemical identity, synthesis, biological activity, and relevant experimental protocols.
Chemical Identity and Synonyms
This compound is a synthetic compound belonging to the class of phenoxy acids, which are structurally related to fibrates, a class of lipid-lowering drugs.
Table 1: Synonyms and Identifiers
| Name/Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 53498-60-5 |
| Molecular Formula | C₁₁H₁₄O₄ |
| Synonyms | 2-(2-methoxyphenoxy)-2-methyl-propanoic acid, 2-(2-methoxyphenoxy)-2-methyl-propionic acid, 2-Methyl-2-(o-methoxyphenoxy)propionic acid |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, formulation, and in experimental settings.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 210.23 g/mol |
| Appearance | White solid (estimated) |
| Boiling Point | 316.5 °C at 760 mmHg |
| Flash Point | 118.9 °C |
| Density | 1.157 g/cm³ |
| Solubility | Soluble in alcohol. Estimated water solubility: 3129 mg/L @ 25 °C. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a Williamson ether synthesis, a common method for forming ethers. This involves the reaction of a phenoxide with an alkyl halide.
General Synthesis Protocol
A plausible synthetic route involves the reaction of guaiacol (2-methoxyphenol) with ethyl 2-bromo-2-methylpropionate in the presence of a base, followed by hydrolysis of the resulting ester.
Materials:
-
Guaiacol (2-methoxyphenol)
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or another polar aprotic solvent
-
Ethyl 2-bromo-2-methylpropionate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Formation of the Phenoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve guaiacol in anhydrous DMF. Cool the solution in an ice bath and add sodium hydride portion-wise with stirring. Allow the reaction to stir at room temperature for 30 minutes to an hour to ensure complete formation of the sodium salt of guaiacol.
-
Etherification: To the solution of the phenoxide, add ethyl 2-bromo-2-methylpropionate dropwise at room temperature. Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Work-up and Extraction of the Ester: After cooling to room temperature, quench the reaction by carefully adding water. Extract the aqueous mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate.
-
Hydrolysis to the Carboxylic Acid: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution. Stir the mixture at room temperature or with gentle heating for several hours to hydrolyze the ester.
-
Isolation of the Final Product: After the hydrolysis is complete, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Acidify the aqueous layer with hydrochloric acid to precipitate the this compound. Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
An In-depth Technical Guide to 2-Methyl-2-(o-methoxyphenoxy)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 2-Methyl-2-(o-methoxyphenoxy)propionic acid (CAS No. 53498-60-5). It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development. This document compiles available data on the chemical and physical properties of the compound. Due to the limited publicly available experimental data, this guide also presents information on closely related analogous compounds to provide a comparative context for its potential characteristics and synthesis.
Chemical and Physical Properties
2-Methyl-2-(o-methoxyphenoxy)propionic acid, also known as 2-Methyl-2-(2-methoxyphenoxy)propanoic acid, is a substituted phenoxyalkanoic acid. Its structure features a guaiacol (2-methoxyphenol) moiety linked via an ether bond to the alpha position of isobutyric acid.
Table 1: General and Computed Properties of 2-Methyl-2-(o-methoxyphenoxy)propionic acid
| Property | Value | Source |
| IUPAC Name | 2-Methyl-2-(2-methoxyphenoxy)propanoic acid | - |
| CAS Number | 53498-60-5 | [1] |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| Boiling Point | 316.5 °C at 760 mmHg | [2] |
| Density | 1.157 g/cm³ | [2] |
| Flash Point | 118.9 °C | [2] |
Note: The boiling point, density, and flash point are sourced from a chemical supplier and may be predicted rather than experimentally determined.
For comparative purposes, the properties of the closely related compound, 2-Methyl-2-phenoxypropanoic acid (lacking the ortho-methoxy group), are presented in Table 2.
Table 2: Properties of the Analogous Compound: 2-Methyl-2-phenoxypropanoic acid
| Property | Value | Source |
| Melting Point | 98.0 to 102.0 °C | [3] |
| Boiling Point | 289.3 °C at 760 mmHg | [3] |
| pKa (Predicted) | 3.26 ± 0.10 | [3] |
| LogP | 1.92860 | [3] |
| Water Solubility | 1000 g/L at 25 °C | [3] |
Experimental Protocols
General Synthesis of 2-(Aryloxy)-2-methylpropanoic Acids
A common route involves the reaction of a phenol with an α-halo isobutyrate ester, followed by hydrolysis of the resulting ester. A patent for the preparation of 2-methyl-2-phenoxy-propionic acid derivatives describes a similar multi-step synthesis.[4][5]
A plausible synthetic pathway for 2-Methyl-2-(o-methoxyphenoxy)propionic acid is outlined below. This represents a generalized protocol and would require optimization for this specific compound.
Step 1: Etherification
Guaiacol (2-methoxyphenol) is reacted with an ethyl 2-bromo-2-methylpropionate in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetone or dimethylformamide (DMF). The reaction mixture is typically heated to drive the reaction to completion.
Step 2: Hydrolysis
The resulting ethyl 2-methyl-2-(o-methoxyphenoxy)propionate is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester with a strong base, such as sodium hydroxide, in an aqueous or alcoholic solution. Subsequent acidification with a mineral acid, like hydrochloric acid, precipitates the desired 2-Methyl-2-(o-methoxyphenoxy)propionic acid.
Caption: Generalized workflow for the synthesis of 2-Methyl-2-(o-methoxyphenoxy)propionic acid.
Biological Activity and Signaling Pathways
There is currently no publicly available information on the biological activity, mechanism of action, or associated signaling pathways for 2-Methyl-2-(o-methoxyphenoxy)propionic acid.
However, the broader class of 2-(aryloxy)-2-methylpropanoic acids includes compounds with known biological activities. For instance, some derivatives have been investigated for their potential as hypocholesterolemic and hypolipemic agents.[5] Given the structural similarity, it is plausible that 2-Methyl-2-(o-methoxyphenoxy)propionic acid could exhibit related pharmacological properties, though this would require experimental validation.
Spectroscopic Data
No experimental spectroscopic data (NMR, MS, IR) for 2-Methyl-2-(o-methoxyphenoxy)propionic acid has been found in the reviewed literature. For reference, the characteristic spectroscopic features of the parent structures, 2-methylpropanoic acid and guaiacol, are well-documented and can provide an indication of the expected signals.[2][6][7][8][9]
Conclusion and Future Directions
2-Methyl-2-(o-methoxyphenoxy)propionic acid is a compound for which basic chemical identifiers are known, but a comprehensive experimental characterization is lacking in the public domain. The information provided in this guide is based on limited supplier data and inferences from related compounds.
For researchers and drug development professionals, this presents an opportunity for foundational research. Key areas for future investigation include:
-
Development and optimization of a robust synthetic protocol.
-
Thorough characterization of its physicochemical properties , including melting point, pKa, and logP.
-
Comprehensive spectroscopic analysis to establish a reference dataset.
-
Screening for biological activity , particularly in areas where related aryloxyalkanoic acids have shown promise, such as metabolic disorders.
-
Investigation of its mechanism of action if any biological activity is identified.
This technical guide serves as a starting point for such investigations, highlighting the current knowledge gaps and providing a framework for future research.
References
- 1. Propanoic acid, 2-methyl-, (4-methoxyphenyl)methyl ester [webbook.nist.gov]
- 2. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. lookchem.com [lookchem.com]
- 4. CA1109885A - Process for the preparation of 2-methyl-2-phenoxy- propionic acid derivatives - Google Patents [patents.google.com]
- 5. US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof - Google Patents [patents.google.com]
- 6. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Propanoic acid, 2-methyl- [webbook.nist.gov]
- 8. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
The Enigmatic Molecule: A Technical Guide to the Prospective Landscape of 2-(2-Methoxyphenoxy)-2-methylpropanoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding the specific discovery, synthesis, and biological activity of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid (henceforth referred to as the target compound) is exceptionally scarce. This guide has been constructed by leveraging data from structurally analogous phenoxypropionic acid derivatives to provide a foundational understanding and a hypothetical framework for its study. All experimental protocols, quantitative data, and signaling pathways presented herein are representative examples based on related compounds and should be adapted and validated for the specific target molecule.
Introduction
Phenoxypropionic acid derivatives represent a class of compounds with significant therapeutic potential, notably as anti-inflammatory, analgesic, and metabolic-regulating agents. The structural motif, characterized by a phenoxy ring linked to a propionic acid moiety, allows for diverse substitutions that can modulate pharmacological activity. This guide focuses on the prospective discovery and characterization of this compound, a molecule of interest due to its structural similarity to known bioactive compounds.
While the specific history of this compound is not documented in readily accessible literature, its chemical architecture suggests potential interactions with biological targets implicated in inflammation and pain signaling. This document aims to provide a comprehensive technical framework for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar molecules.
Physicochemical Properties
A foundational step in the investigation of any new chemical entity is the characterization of its physicochemical properties. Based on its chemical structure, the following properties can be predicted for this compound.
| Property | Predicted Value | Source |
| CAS Number | 53498-60-5 | Supplier Databases |
| Molecular Formula | C₁₁H₁₄O₄ | Supplier Databases |
| Molecular Weight | 210.23 g/mol | Supplier Databases |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol) (Predicted) | N/A |
| pKa | ~4-5 (Predicted for carboxylic acid group) | N/A |
Prospective Synthesis
A definitive, published synthesis protocol for this compound is not currently available. However, a plausible synthetic route can be extrapolated from established methods for analogous phenoxypropionic acids, primarily through a Williamson ether synthesis.
General Synthetic Workflow
The following diagram illustrates a hypothetical workflow for the synthesis of the target compound.
Caption: Hypothetical Williamson ether synthesis workflow for this compound.
Detailed Experimental Protocol (Representative)
This protocol is adapted from general procedures for the synthesis of similar phenoxypropionic acids. Caution: This is a hypothetical procedure and must be optimized and validated in a laboratory setting.
Materials:
-
Guaiacol (2-methoxyphenol)
-
Ethyl 2-bromo-2-methylpropionate
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol
-
Water
Procedure:
Step 1: Etherification
-
To a solution of guaiacol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Add ethyl 2-bromo-2-methylpropionate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude ester by column chromatography on silica gel.
Step 2: Saponification
-
Dissolve the purified ester (1.0 eq) in a mixture of methanol and water.
-
Add lithium hydroxide or sodium hydroxide (2-3 eq) and stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.
-
The final product can be further purified by recrystallization.
Prospective Biological Activity and Mechanism of Action
Based on the activities of structurally related compounds, the target molecule is hypothesized to possess anti-inflammatory and analgesic properties. The primary mechanism of action for many phenoxypropionic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes.
Hypothetical Signaling Pathway: Inhibition of Prostaglandin Synthesis
The following diagram illustrates the potential mechanism of action of this compound in the arachidonic acid cascade.
Caption: Potential inhibitory effect on the COX pathway.
Representative In Vitro and In Vivo Assays
To evaluate the potential anti-inflammatory and analgesic effects, a series of in vitro and in vivo assays would be necessary.
| Assay Type | Specific Assay | Endpoint Measured |
| In Vitro | COX-1/COX-2 Inhibition Assay | IC₅₀ values for inhibition of each enzyme isoform |
| LPS-stimulated Macrophage Assay | Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide production | |
| In Vivo | Carrageenan-induced Paw Edema in Rodents | Reduction in paw swelling |
| Acetic Acid-induced Writhing Test in Mice | Reduction in the number of writhes | |
| Hot Plate Test in Rodents | Increase in pain latency |
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data for the target compound based on typical results for active phenoxypropionic acid derivatives. These are not actual experimental results.
Table 1: Hypothetical In Vitro COX Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Target Compound | 15.2 | 1.8 | 8.4 |
| Celecoxib (Reference) | >100 | 0.04 | >2500 |
| Ibuprofen (Reference) | 5.1 | 15.3 | 0.33 |
Table 2: Hypothetical In Vivo Anti-inflammatory and Analgesic Activity
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) | Writhing Inhibition (%) |
| Vehicle Control | - | 0 | 0 |
| Target Compound | 10 | 25.3 | 30.1 |
| 30 | 48.7 | 55.6 | |
| 100 | 65.2 | 72.8 | |
| Indomethacin (Reference) | 10 | 70.5 | 80.2 |
Conclusion and Future Directions
While this compound remains a molecule with a largely unexplored biological profile, its structural characteristics suggest a promising avenue for research in the fields of inflammation and pain management. The technical framework provided in this guide, based on data from analogous compounds, offers a starting point for its synthesis, characterization, and biological evaluation.
Future research should focus on:
-
Definitive Synthesis and Characterization: Developing and publishing a robust and scalable synthesis protocol, followed by comprehensive structural elucidation using modern analytical techniques (NMR, MS, X-ray crystallography).
-
In-depth Pharmacological Profiling: Conducting a full panel of in vitro and in vivo assays to determine its efficacy, potency, and mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related analogs to understand the key structural features required for optimal activity and selectivity.
-
Pharmacokinetic and Toxicological Evaluation: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiles of the compound to determine its potential as a drug candidate.
The exploration of novel chemical entities like this compound is crucial for the advancement of therapeutic options. This guide serves as a foundational resource to stimulate and direct such investigations.
An In-depth Technical Guide to 2-(2-Methoxyphenoxy)-2-methylpropanoic Acid
This technical guide provides a comprehensive overview of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a probable synthesis method, and explores its potential biological activities and mechanisms of action based on available literature for structurally related compounds.
Chemical and Physical Properties
This compound, also known as 2-Methyl-2-(o-methoxyphenoxy)propionic acid, is a carboxylic acid derivative. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 53498-60-5 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |
| Molecular Weight | 210.23 g/mol | [2] |
| Density | 1.157 g/cm³ | [1] |
| Boiling Point | 316.5°C at 760 mmHg | [1] |
| Flash Point | 118.9°C | [1] |
| Purity (typical) | ≥95% | [2] |
Synthesis Protocol
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of a phenoxypropanoic acid derivative and is adapted from a patented industrial method for a related compound.
Materials:
-
Guaiacol (2-methoxyphenol)
-
2-Bromo-2-methylpropanoic acid
-
Sodium hydroxide (NaOH)
-
Aprotic solvent (e.g., acetonitrile)
-
Strong base (e.g., potassium carbonate)
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., methyl isobutyl ketone)
Procedure:
-
Deprotonation of Guaiacol: In a reaction vessel, dissolve guaiacol in an aprotic solvent like acetonitrile. Add a strong base, such as potassium carbonate, to the mixture. Stir the suspension at room temperature to facilitate the deprotonation of the phenolic hydroxyl group, forming the potassium guaiacolate salt.
-
Nucleophilic Substitution: To the resulting mixture, add a solution of 2-bromo-2-methylpropanoic acid in the same solvent. Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it may be filtered. The filtrate is then concentrated under reduced pressure. The residue is dissolved in water and acidified with a dilute solution of hydrochloric acid (e.g., 1M HCl) to a pH of approximately 2-3. This step protonates the carboxylate to form the desired carboxylic acid.
-
Extraction and Purification: The acidified aqueous solution is then extracted with an organic solvent, such as methyl isobutyl ketone. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Caption: A generalized workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
Direct biological activity data for this compound is scarce in the public domain. However, its structural similarity to fibrates and other phenoxypropanoic acid derivatives suggests it may act as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.
Hypothesized Mechanism of Action: PPAR Agonism
Based on the structure of related compounds, this compound could potentially activate one or more PPAR isoforms (α, γ, or δ).
PPAR Signaling Pathway:
-
Ligand Binding: The compound may enter the cell and bind to the ligand-binding domain of a PPAR.
-
Heterodimerization: Upon ligand binding, the PPAR undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR).
-
DNA Binding: This PPAR-RXR heterodimer then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
-
Gene Transcription: The binding of the heterodimer to the PPRE recruits co-activator proteins, which then initiate the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
References
The Evolving Landscape of 2-(2-Methoxyphenoxy)-2-methylpropanoic Acid Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The synthetic scaffold of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid has emerged as a promising foundation for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated significant biological activities, primarily as modulators of Peroxisome Proliferator-Activated Receptors (PPARs) and as inhibitors of cyclooxygenase-2 (COX-2). This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their quantitative biological data, the experimental protocols used for their evaluation, and the key signaling pathways they influence.
Quantitative Biological Activity Data
The biological efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. These metrics are crucial for comparing the potency of different analogs and for guiding structure-activity relationship (SAR) studies. The following tables summarize the available quantitative data for representative derivatives in key biological assays.
| Compound ID | Target | Assay Type | IC50 / EC50 (nM) | Selectivity | Reference Compound |
| GW590735 | PPARα | Transactivation Assay | 4 | >500-fold vs PPARδ/γ | Fenofibrate |
| Indomethacin Analog | COX-2 | Intact Cell Assay | 9 | - | Indomethacin |
| Meclofenamate Analog | COX-2 | Intact Cell Assay | 120 | - | Meclofenamic Acid |
Table 1: In Vitro Potency of this compound Derivatives and Related Analogs. Data for GW590735, a potent PPARα agonist, is included to highlight the potential of the broader 2-phenoxy-2-methylpropanoic acid scaffold.[1] Data for indomethacin and meclofenamate analogs demonstrate the successful conversion of non-selective NSAIDs into potent COX-2 inhibitors by modifying the carboxylic acid moiety.[2]
Key Signaling Pathways
The therapeutic effects of this compound derivatives are rooted in their ability to modulate specific signaling pathways critical to metabolism and inflammation.
As PPAR agonists, these compounds transcriptionally regulate genes involved in lipid and glucose metabolism. Activation of PPARα, for instance, leads to the upregulation of genes responsible for fatty acid oxidation, thereby reducing plasma triglycerides.
In the context of inflammation, derivatives acting as COX-2 inhibitors block the production of prostaglandins, key mediators of pain and inflammation. This action is often linked to the modulation of the NF-κB signaling pathway, a central regulator of the inflammatory response.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate assessment of the biological activity of these derivatives.
Protocol 1: PPARα Luciferase Reporter Gene Assay
This in vitro assay quantifies the ability of a compound to activate the PPARα receptor, leading to the expression of a luciferase reporter gene.
1. Materials:
- HEK293 cells (or other suitable cell line)
- DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
- PPARα expression plasmid
- PPRE-luciferase reporter plasmid (e.g., tk-PPREx3-luc)
- Internal control plasmid (e.g., Renilla luciferase vector)
- Transfection reagent (e.g., Lipofectamine 2000)
- Test compounds and reference agonist (e.g., GW590735)
- Luciferase assay reagent
- Luminometer
2. Cell Culture and Transfection:
- Seed HEK293 cells in 96-well plates and grow to 80-90% confluency.
- Transfect cells with the PPARα expression plasmid, PPRE-luciferase reporter plasmid, and the internal control plasmid using a suitable transfection method according to the manufacturer's instructions.
3. Treatment:
- After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or reference agonist (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
- Incubate the cells for 16-24 hours.
4. Luciferase Assay:
- Lyse the cells using the luciferase assay reagent.
- Measure the firefly luciferase activity using a luminometer.
- Normalize the firefly luciferase activity to the Renilla luciferase activity from the internal control.
5. Data Analysis:
- Express the results as fold induction compared to the vehicle control.
- Plot the dose-response curve and calculate the EC50 value using non-linear regression analysis.
Protocol 2: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of recombinant human COX-2 enzyme.
1. Materials:
- 96-well black microplate
- Recombinant human COX-2 enzyme
- COX Assay Buffer
- Amplex™ Red reagent
- Arachidonic acid (substrate)
- Test compounds and reference inhibitor (e.g., Celecoxib)
- Fluorescence plate reader
2. Assay Procedure:
- Thaw all reagents on ice.
- Dilute the COX-2 enzyme to a working concentration (e.g., 17.5 ng/µl) with COX Assay Buffer.
- Add 20 µl of the diluted COX-2 enzyme to all wells except the "Negative Control" wells.
- Prepare serial dilutions of the test inhibitor at 10-fold the desired final concentrations in COX Assay Buffer.
- Add 10 µl of the test inhibitor dilutions to the respective wells. Add 10 µl of assay buffer with the same final solvent concentration to the "Positive Control" and "Negative Control" wells.
- Dilute Amplex™ Red 10-fold with distilled water and add 10 µl to all wells.
- Prepare a 0.5 mM working solution of arachidonic acid.
- Initiate the reaction by adding 10 µl of the arachidonic acid solution to all wells.
- Immediately read the fluorescence intensity (excitation = 535 nm; emission = 590 nm) in a fluorescence plate reader.
3. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test compound relative to the "Positive Control".
- Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.[3]
Protocol 3: In Vivo Lipid-Lowering Efficacy in db/db Mice
This protocol outlines a general procedure to assess the in vivo efficacy of a test compound on plasma lipid levels in a diabetic and dyslipidemic mouse model.
1. Animals and Housing:
- Use male db/db mice and their lean db/+ littermates as controls.
- House the animals in a temperature- and light-controlled environment with ad libitum access to food and water.
- Acclimatize the animals for at least one week before the experiment.
2. Drug Administration:
- Prepare a formulation of the test compound suitable for oral gavage (e.g., suspended in 0.5% carboxymethylcellulose).
- Administer the test compound or vehicle control daily by oral gavage for a predetermined period (e.g., 2-4 weeks).
3. Blood Sampling and Analysis:
- Collect blood samples from the tail vein at baseline and at specified time points throughout the study.
- At the end of the treatment period, collect a terminal blood sample via cardiac puncture.
- Separate plasma by centrifugation and store at -80°C until analysis.
- Measure plasma levels of total cholesterol, triglycerides, HDL-C, and LDL-C using commercially available enzymatic kits.
4. Data Analysis:
- Calculate the percentage change in lipid parameters from baseline for each treatment group.
- Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of the test compound with the vehicle control group.
Experimental and Drug Discovery Workflow
The development of new drugs from the this compound scaffold follows a structured workflow from initial screening to lead optimization.
This structured approach, combining in vitro screening, SAR-driven chemical synthesis, and in vivo validation, is essential for identifying and advancing potent and safe drug candidates based on the this compound core. The continued exploration of this chemical space holds significant promise for the development of new treatments for metabolic and inflammatory diseases.
References
- 1. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 2-(Phenoxy)-2-methylpropanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(phenoxy)-2-methylpropanoic acid scaffold is a cornerstone in the synthesis of the fibrate class of pharmaceuticals. These drugs are primarily utilized for their lipid-lowering effects, particularly in the management of hypertriglyceridemia, by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This document provides detailed application notes and experimental protocols for the synthesis of key fibrate drugs, including Fenofibrate and Bezafibrate, starting from precursors related to 2-(2-Methoxyphenoxy)-2-methylpropanoic acid.
Mechanism of Action: PPARα Agonism
Fibrates exert their therapeutic effects by binding to and activating PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[1] Activation of PPARα leads to a cascade of downstream effects, including increased lipoprotein lipolysis, enhanced hepatic fatty acid uptake, and reduced triglyceride production.[2][3] This ultimately results in a reduction of serum triglycerides and very-low-density lipoprotein (VLDL) levels.[3]
Caption: Simplified signaling pathway of fibrate drugs via PPARα activation.
Key Synthetic Methodologies
The Williamson ether synthesis is a fundamental reaction in the synthesis of many fibrates. This reaction involves the coupling of a phenoxide with an alkyl halide to form an ether linkage.[4][5] The general scheme involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of an alkyl halide in an SN2 reaction.[4]
General Experimental Workflow
The synthesis of fibrates from 2-(phenoxy)-2-methylpropanoic acid derivatives typically follows a structured workflow, from the initial etherification to the final purification of the active pharmaceutical ingredient (API).
Caption: General experimental workflow for the synthesis of fibrates.
Application Note 1: Synthesis of Fenofibrate
Fenofibrate is a widely prescribed fibrate. Its synthesis can be achieved through the esterification of fenofibric acid, which is synthesized via a Williamson ether synthesis between 4-chloro-4'-hydroxybenzophenone and an isopropyl 2-bromo-2-methylpropanoate equivalent.
Experimental Protocol: Synthesis of Fenofibric Acid
This protocol outlines the synthesis of the key intermediate, fenofibric acid.
Materials:
-
4-chloro-4'-hydroxybenzophenone
-
Acetone
-
Chloroform
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-chloro-4'-hydroxybenzophenone in a mixture of acetone and chloroform.
-
Bargellini Reaction: To this solution, add a strong base such as sodium hydroxide in a portion-wise manner while maintaining the temperature. This in-situ formation of the phenoxide and subsequent reaction with the chloroform/acetone adduct forms the ether linkage.[6]
-
Hydrolysis: After the initial reaction, the intermediate ester is hydrolyzed by adding aqueous NaOH and heating the mixture.[7]
-
Workup and Purification: Upon completion, the reaction mixture is cooled and acidified with HCl to precipitate the fenofibric acid. The crude product is then filtered, washed, and can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Experimental Protocol: Esterification to Fenofibrate
Materials:
-
Fenofibric acid
-
Isopropyl alcohol
-
Sulfuric acid (catalyst) or an alternative esterification method.
Procedure:
-
Esterification: Fenofibric acid is dissolved in an excess of isopropyl alcohol, and a catalytic amount of a strong acid like sulfuric acid is added. The mixture is then heated to reflux.[6]
-
Alternative Esterification: An alternative method involves reacting a metal salt of fenofibric acid (e.g., potassium salt) with an isopropyl halide (e.g., 2-bromopropane) in a suitable solvent system like DMSO and an alkyl acetate.[6]
-
Workup and Purification: After the reaction is complete, the excess alcohol is removed under reduced pressure. The residue is then worked up, for instance, by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated. The final product, fenofibrate, is purified by crystallization.[8]
Quantitative Data for Fenofibrate Synthesis
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fenofibric Acid Synthesis | 4-chloro-4'-hydroxybenzophenone, Isopropyl 2-bromo-2-methylpropanoate | NaOH, 2-butanone | Reflux | 8 | - | [7] |
| Fenofibrate Synthesis | Fenofibric acid, 2-bromopropane | K2CO3, DMSO/isopropyl acetate | 85-95 | 5 | ~99.5 (conversion) | [6][9] |
| Fenofibrate Synthesis (Hydrolysis of Fenofibrate to Fenofibric Acid) | Fenofibrate | NaOH, Ethanol/Water | 84 | 3 | 93 |
Application Note 2: Synthesis of Bezafibrate
Bezafibrate is another important fibrate derivative. Its synthesis involves the formation of an amide bond followed by a Williamson ether synthesis.[10]
Experimental Protocol: Synthesis of Bezafibrate
Materials:
-
4-chlorobenzoyl chloride
-
Tyramine
-
Acetone
-
Chloroform
-
A phase transfer catalyst (PTC)
-
Toluene
-
Sodium Hydroxide (NaOH)
Procedure:
-
Amide Formation: Initially, N-(4-chlorobenzoyl)-tyramine is synthesized by reacting 4-chlorobenzoyl chloride with tyramine.[11]
-
Williamson Ether Synthesis: The resulting N-(4-chlorobenzoyl)-tyramine is then condensed with acetone and chloroform in the presence of a phase transfer catalyst in toluene. The phenoxide of N-(4-chlorobenzoyl)-tyramine is formed in situ and reacts to form the ether linkage.[11]
-
Hydrolysis: The ester group formed during the condensation is subsequently hydrolyzed under the alkaline reaction conditions to yield bezafibrate.[10]
-
Purification: The final product is purified through extraction and crystallization to yield bezafibrate.
Quantitative Data for Bezafibrate Synthesis
| Step | Reactants | Reagents/Solvents | Key Conditions | Yield (%) | Reference |
| Condensation Reaction | N-(4-chlorobenzoyl)-tyramine, Acetone, Chloroform | PTC, Toluene | - | 73 | [11] |
Conclusion
The 2-(phenoxy)-2-methylpropanoic acid moiety is a versatile and crucial structural element in the synthesis of fibrate pharmaceuticals. The Williamson ether synthesis remains a key and efficient method for constructing the core ether linkage in these molecules. The provided protocols for fenofibrate and bezafibrate highlight the common synthetic strategies and offer a foundation for the development and optimization of manufacturing processes for this important class of drugs. Researchers and drug development professionals can adapt these methodologies for the synthesis of novel fibrate analogs with potentially improved therapeutic profiles.
References
- 1. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistory of Fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. francis-press.com [francis-press.com]
- 6. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. FR2918366A1 - NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Bezafibrate - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(2-Methoxyphenoxy)-2-methylpropanoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(2-methoxyphenoxy)-2-methylpropanoic acid as a versatile building block in organic synthesis, with a particular focus on its applications in medicinal chemistry. Detailed experimental protocols for the synthesis of key derivatives and an exploration of the relevant biological signaling pathways are included.
Introduction
This compound is a carboxylic acid derivative featuring a phenoxyisobutyric acid scaffold. This structural motif is of significant interest in drug discovery, most notably as a core component of fibrate drugs, which are a class of lipid-lowering agents. The presence of the carboxylic acid functionality allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of a diverse range of derivatives, including esters and amides, with potential therapeutic applications.
Chemical Structure:
Application Notes and Protocols for 2-(2-Methoxyphenoxy)-2-methylpropanoic acid and its Analogs as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methoxyphenoxy)-2-methylpropanoic acid is a synthetic compound belonging to the class of 2-phenoxy-2-methylpropanoic acid derivatives. While this specific molecule is not extensively documented in publicly available literature, its structural analogs are recognized as potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear hormone receptors that play a crucial role in the regulation of lipid and glucose metabolism. The three main isoforms, PPARα, PPARγ, and PPARδ, are key therapeutic targets for metabolic disorders such as dyslipidemia, type 2 diabetes, and atherosclerosis.
This document provides a comprehensive overview of the presumed biological activity of this compound based on the well-established pharmacology of its analogs. It includes detailed experimental protocols for in vitro and in vivo evaluation of such compounds and presents quantitative data from structurally related molecules to guide research and development efforts.
Data Presentation: In Vitro Activity of 2-Phenoxy-2-methylpropanoic Acid Analogs
The following table summarizes the in vitro potency of a series of 2-phenoxy-2-methylpropanoic acid derivatives on human PPARα and PPARγ. The data is adapted from studies on structurally similar compounds and is presented to provide a reference for the expected activity of this compound.
| Compound (Substituent on Phenoxy Ring) | hPPARα EC50 (µM) | hPPARγ EC50 (µM) |
| Unsubstituted | >100 | >100 |
| 4-Chloro | 0.53 | 1.1 |
| 4-Trifluoromethyl | 0.22 | 0.28 |
| 4-Methyl | 1.1 | 2.5 |
| 4-Methoxy | 1.5 | 3.2 |
| 2-Chloro | 2.8 | 5.6 |
| 2-Methyl | 3.5 | 8.1 |
| 2-Methoxy (Target Analog) | Not Reported | Not Reported |
| GW590735 (Potent PPARα Agonist) | 0.004 | >2 |
EC50 values represent the concentration of the compound required to elicit 50% of the maximal response in a cell-based transactivation assay. Data for analogs are representative and intended for comparative purposes. GW590735 is a structurally distinct, highly potent PPARα agonist included for reference.[1]
Experimental Protocols
In Vitro Assays
1. PPAR Luciferase Reporter Gene Assay
This assay is a standard method to determine the ability of a compound to activate PPAR subtypes.
-
Objective: To quantify the dose-dependent activation of human PPARα, PPARγ, and PPARδ by the test compound.
-
Cell Line: HEK293T or HepG2 cells are commonly used.
-
Materials:
-
HEK293T or HepG2 cells
-
Expression plasmids for the ligand-binding domain of human PPARα, γ, or δ fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium (DMEM with 10% FBS).
-
Test compound and reference agonists (e.g., Fenofibrate for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ).
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
-
-
Protocol:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the appropriate PPAR-GAL4 expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound or reference agonists. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.
-
2. 3T3-L1 Adipocyte Differentiation Assay
This assay is used to evaluate the potential of a compound to induce the differentiation of pre-adipocytes into mature adipocytes, a key function of PPARγ agonists.
-
Objective: To assess the adipogenic potential of the test compound.
-
Cell Line: 3T3-L1 pre-adipocyte cell line.
-
Materials:
-
3T3-L1 cells.
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).
-
Maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin).
-
Test compound and a reference PPARγ agonist (e.g., Rosiglitazone).
-
Oil Red O staining solution.
-
Formalin (10%).
-
Isopropanol.
-
6-well or 12-well cell culture plates.
-
Microscope.
-
-
Protocol:
-
Cell Culture: Culture 3T3-L1 pre-adipocytes to confluence in 6-well plates.
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the medium with differentiation medium containing the test compound or a reference agonist at various concentrations.
-
Maintenance: On Day 2, replace the medium with maintenance medium containing the test compound or reference agonist.
-
Medium Change: Replace the maintenance medium every 2 days for a total of 8-10 days.
-
Oil Red O Staining:
-
Wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain the lipid droplets by incubating with Oil Red O working solution for 10-15 minutes.
-
Wash with water and visualize the stained lipid droplets under a microscope.
-
-
Quantification: To quantify the extent of differentiation, the stained oil droplets can be extracted with isopropanol, and the absorbance can be measured at 510 nm.
-
In Vivo Models
1. High-Fat Diet-Induced Dyslipidemia in Mice
This model is used to evaluate the efficacy of a compound in treating dyslipidemia.
-
Objective: To determine the effect of the test compound on plasma lipid profiles in a diet-induced model of dyslipidemia.
-
Animal Model: C57BL/6J mice are commonly used.
-
Materials:
-
Male C57BL/6J mice (8-10 weeks old).
-
High-fat diet (HFD; typically 45-60% kcal from fat).
-
Standard chow diet.
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Blood collection supplies.
-
Kits for measuring plasma triglycerides, total cholesterol, HDL-C, and LDL-C.
-
-
Protocol:
-
Acclimatization: Acclimatize the mice for at least one week.
-
Induction of Dyslipidemia: Feed the mice an HFD for 8-12 weeks to induce obesity and dyslipidemia. A control group is fed a standard chow diet.
-
Compound Administration: After the induction period, divide the HFD-fed mice into a vehicle control group and treatment groups. Administer the test compound or vehicle daily by oral gavage for 4-8 weeks.
-
Blood Collection: Collect blood samples from the tail vein or via cardiac puncture at the end of the treatment period after an overnight fast.
-
Biochemical Analysis: Measure plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C using commercially available kits.
-
Tissue Analysis (Optional): Harvest liver and adipose tissue for histological analysis (e.g., H&E staining for steatosis) and gene expression analysis of PPAR target genes (e.g., by qPCR).
-
2. db/db Mouse Model of Type 2 Diabetes
This genetic model is used to assess the anti-diabetic effects of a compound.
-
Objective: To evaluate the effect of the test compound on glucose homeostasis and insulin sensitivity.
-
Animal Model: Male db/db mice (a model of obesity, diabetes, and dyslipidemia).
-
Materials:
-
Male db/db mice and their lean littermates (db/+) as controls (8-10 weeks old).
-
Test compound formulated in a suitable vehicle.
-
Glucometer and glucose test strips.
-
Insulin and glucose solutions for tolerance tests.
-
ELISA kits for measuring plasma insulin.
-
-
Protocol:
-
Acclimatization and Baseline Measurements: Acclimatize the mice and measure baseline body weight, food intake, and blood glucose levels.
-
Compound Administration: Administer the test compound or vehicle daily by oral gavage for 4-6 weeks.
-
Monitoring: Monitor body weight, food intake, and fasting blood glucose levels weekly.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. After an overnight fast, administer a glucose solution (2 g/kg) by oral gavage. Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-glucose administration.
-
Insulin Tolerance Test (ITT): Perform an ITT on a separate day. After a 4-6 hour fast, administer insulin (0.75 U/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
Biochemical Analysis: At the end of the study, collect blood to measure plasma insulin, triglycerides, and cholesterol.
-
Mandatory Visualizations
Signaling Pathway
Caption: PPAR Signaling Pathway.
Experimental Workflow
Caption: Drug Discovery Workflow for PPAR Agonists.
References
Application Notes and Protocols: 2-(2-Methoxyphenoxy)-2-methylpropanoic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Methoxyphenoxy)-2-methylpropanoic acid belongs to the class of 2-phenoxy-2-methylpropanoic acid derivatives, a well-established pharmacophore in medicinal chemistry. While specific biological data for this exact compound is limited in publicly available literature, its structural analogs are extensively studied as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). These receptors are critical nuclear hormone receptors that regulate lipid and glucose metabolism, making them key targets for the treatment of metabolic diseases such as dyslipidemia, type 2 diabetes, and metabolic syndrome. This document provides an overview of the potential applications of this compound based on the activities of its structural analogs, along with detailed protocols for its synthesis and biological evaluation as a PPAR agonist.
Introduction to 2-Phenoxy-2-methylpropanoic Acid Derivatives
The 2-phenoxy-2-methylpropanoic acid scaffold is a core structural motif found in a class of drugs known as fibrates. Fibrates are agonists of PPARα and are clinically used to lower triglyceride levels and increase high-density lipoprotein (HDL) cholesterol. The structural versatility of this scaffold has led to the development of derivatives with varying selectivity and potency for the three PPAR isoforms (α, γ, and δ).
Potential Applications:
-
PPAR Agonism: The primary and most explored application of this class of compounds is the activation of PPARs.
-
PPARα agonists are primarily used for their lipid-lowering effects.
-
PPARγ agonists (like thiazolidinediones) are insulin sensitizers used in the treatment of type 2 diabetes.
-
PPARδ agonists have shown potential in improving fatty acid metabolism and insulin sensitivity.
-
Dual and Pan-PPAR agonists are being developed to address multiple aspects of the metabolic syndrome with a potentially improved side-effect profile compared to selective agonists.[1]
-
Given its structure, this compound is a strong candidate for investigation as a PPAR modulator.
Quantitative Data for a Structurally Related Analog
Due to the lack of specific quantitative biological data for this compound, we present data for a closely related and well-characterized derivative, MHY2013 (2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid) , which is a potent PPAR pan agonist.[1] This data serves as a representative example of the potential activity of this structural class.
| Compound | Target | Assay Type | EC50 (μM) | Fold Activation | Cell Line |
| MHY2013 | PPARα | Luciferase Reporter | 0.5 | ~12 | HEK293T |
| MHY2013 | PPARγ | Luciferase Reporter | 1.0 | ~8 | HEK293T |
| MHY2013 | PPARδ | Luciferase Reporter | 0.5 | ~10 | HEK293T |
| Bezafibrate (Reference) | PPARα | Luciferase Reporter | 10 | ~8 | HEK293T |
| Bezafibrate (Reference) | PPARγ | Luciferase Reporter | >50 | - | HEK293T |
| Bezafibrate (Reference) | PPARδ | Luciferase Reporter | 5 | ~6 | HEK293T |
Data extracted from studies on MHY2013, a structural analog.[1]
Signaling Pathway
The 2-phenoxy-2-methylpropanoic acid derivatives primarily exert their effects through the activation of the PPAR signaling pathway.
Caption: PPAR signaling pathway activated by a ligand.
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of this compound and its analogs as potential PPAR agonists.
Synthesis Protocol: General Synthesis of 2-Phenoxy-2-methylpropanoic Acids
This protocol describes a general method for the synthesis of 2-phenoxy-2-methylpropanoic acid derivatives.
References
Using 2-(2-Methoxyphenoxy)-2-methylpropanoic acid as an intermediate for 2-methoxyestradiol
For Researchers, Scientists, and Drug Development Professionals
Foreword
Extensive review of the scientific literature indicates that the use of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid as a direct intermediate for the synthesis of 2-methoxyestradiol (2-ME2) is not a documented or established pathway. This document, therefore, details a well-established and efficient four-step synthetic route to 2-methoxyestradiol, starting from the readily available precursor, 17β-estradiol.[1] This protocol provides a reliable method for obtaining 2-methoxyestradiol for research and development purposes.
Additionally, this document outlines the key signaling pathways through which 2-methoxyestradiol exerts its anti-cancer effects, providing context for its application in pharmacological studies.
I. Chemical Synthesis of 2-Methoxyestradiol from 17β-Estradiol
A concise and regioselective four-step synthesis of 2-methoxyestradiol from 17β-estradiol has been developed, with an overall yield of approximately 51%.[1] The key transformation involves a ruthenium-catalyzed ortho-C(sp²)-H bond hydroxylation of an aryl carbamate derivative of estradiol.[1]
Summary of Synthetic Steps and Yields
| Step | Reaction | Key Reagents | Product | Yield (%) |
| 1 | Carbamate Protection | 17β-Estradiol, Dimethylcarbamoyl chloride, Pyridine | 3-Dimethylcarbamoyloxyestradiol | Not specified, typically high |
| 2 | Ruthenium-Catalyzed Hydroxylation | 3-Dimethylcarbamoyloxyestradiol, [RuCl₂(p-cymene)]₂, PhI(OAc)₂ | 2-Hydroxy-3-dimethylcarbamoyloxyestradiol | 65 |
| 3 | Methylation | 2-Hydroxy-3-dimethylcarbamoyloxyestradiol, Me₂SO₄, NaOH | 2-Methoxy-3-dimethylcarbamoyloxyestradiol | Not specified, typically high |
| 4 | Deprotection | 2-Methoxy-3-dimethylcarbamoyloxyestradiol, NaOH | 2-Methoxyestradiol | Not specified, high conversion |
Experimental Workflow for the Synthesis of 2-Methoxyestradiol```dot
Caption: 2-Methoxyestradiol's mechanism of mitotic arrest via microtubule disruption.
Inhibition of HIF-1α Signaling Pathway
In the hypoxic microenvironment of tumors, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF). [2]2-Methoxyestradiol has been shown to inhibit the accumulation of HIF-1α protein, which in turn downregulates the expression of its target genes. [3][2][4]This anti-angiogenic effect is a key component of its anti-tumor activity. [2][5]The inhibition of HIF-1α by 2-ME2 is linked to its effects on microtubules. [3]
Caption: Inhibition of the HIF-1α signaling pathway by 2-Methoxyestradiol.
References
- 1. ovid.com [ovid.com]
- 2. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creativescripts.net [creativescripts.net]
Application Notes and Protocols: Derivatization of 2-(2-Methoxyphenoxy)-2-methylpropanoic Acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methoxyphenoxy)-2-methylpropanoic acid and its structural analogs represent a class of compounds with significant potential in drug discovery, particularly as modulators of metabolic pathways. The core structure, a 2-phenoxy-2-methylpropanoic acid moiety, is a well-established pharmacophore found in hypolipidemic drugs and potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are key nuclear receptors that regulate gene expression involved in lipid metabolism, glucose homeostasis, and inflammation, making them attractive targets for treating metabolic syndrome, type 2 diabetes, and dyslipidemia.
This document provides detailed protocols for the chemical derivatization of this compound to generate a library of amide derivatives. Furthermore, it outlines comprehensive procedures for screening these derivatives for biological activity, focusing on their potential as PPAR agonists and assessing their general cytotoxicity.
Part 1: Derivatization via Amide Coupling
The carboxylic acid group of this compound is an ideal handle for chemical modification. Amide coupling is a robust and versatile reaction that allows for the introduction of a wide range of chemical diversity by varying the amine coupling partner. This enables the exploration of the structure-activity relationship (SAR) to identify derivatives with enhanced potency and selectivity.
Experimental Protocol 1: General Amide Coupling using EDC/NHS
This protocol describes a common and efficient method for forming an amide bond by activating the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-Hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine, aniline derivatives, amino acid esters)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Activation of Carboxylic Acid:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[1]
-
If the amine starting material is a hydrochloride salt, add 1.2 equivalents of DIPEA.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Progress of the activation can be monitored by TLC.
-
-
Amine Coupling:
-
To the activated carboxylic acid solution, add the desired amine (1.1 equivalents).
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.[1]
-
-
Work-up:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
-
Data Presentation: Representative Amide Synthesis
The following table provides expected yields for the synthesis of a small, representative library of amide derivatives of this compound using the EDC/NHS coupling protocol. Actual yields may vary depending on the specific amine and reaction conditions.
| Amine Substrate | Derivative Name | Expected Yield (%) |
| Benzylamine | N-benzyl-2-(2-methoxyphenoxy)-2-methylpropanamide | 85-95% |
| 4-Fluoroaniline | N-(4-fluorophenyl)-2-(2-methoxyphenoxy)-2-methylpropanamide | 70-85% |
| Piperidine | 1-(2-(2-methoxyphenoxy)-2-methylpropanoyl)piperidine | 80-90% |
| Glycine methyl ester | Methyl 2-(2-(2-methoxyphenoxy)-2-methylpropanamido)acetate | 75-90% |
Visualization: Derivatization Workflow
References
Application Notes and Protocols for the Scale-up Synthesis of 2-(2-Methoxyphenoxy)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the scale-up synthesis of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid, a valuable intermediate in pharmaceutical and chemical research. The information is intended for use by qualified professionals in a laboratory or manufacturing setting.
Introduction
This compound is a carboxylic acid derivative with potential applications in drug development and as a building block in organic synthesis. The scale-up of its synthesis requires robust and efficient methodologies to ensure high yield, purity, and cost-effectiveness. This document outlines two primary synthetic routes, with a focus on the Williamson ether synthesis employing phase-transfer catalysis as the primary recommended method for its scalability and efficiency. An alternative one-pot synthesis is also presented.
Physicochemical Data
| Property | Value |
| CAS Number | 53498-60-5 |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 316.5 °C at 760 mmHg |
| Flash Point | 118.9 °C |
| Density | 1.157 g/cm³ |
Primary Synthetic Route: Williamson Ether Synthesis with Phase-Transfer Catalysis
The Williamson ether synthesis is a reliable method for forming ethers from an organohalide and a deprotonated alcohol. In the context of scaling up the synthesis of this compound, the use of a phase-transfer catalyst (PTC) is highly advantageous.[1][2] PTCs facilitate the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase, where it can react with the alkyl halide, thereby increasing the reaction rate and yield.[3][4][5]
Reaction Scheme
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocol
Materials:
-
Guaiacol (2-Methoxyphenol)
-
2-Bromo-2-methylpropanoic acid
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) - Phase-Transfer Catalyst
-
Toluene
-
Hydrochloric acid (HCl)
-
Water
-
Ethyl acetate
-
Brine
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Crystallization vessel
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Formation of Sodium Guaiacolate:
-
To the jacketed reactor, charge Guaiacol (1.0 eq) and Toluene (5 vol).
-
Begin stirring and add a 50% aqueous solution of Sodium Hydroxide (1.1 eq) dropwise via the addition funnel, maintaining the temperature below 30 °C.
-
After the addition is complete, stir the mixture for 1 hour at room temperature.
-
-
Phase-Transfer Catalyzed Etherification:
-
Add Tetrabutylammonium bromide (TBAB, 0.05 eq) to the reaction mixture.
-
In a separate vessel, dissolve 2-Bromo-2-methylpropanoic acid (1.2 eq) in Toluene (2 vol).
-
Slowly add the solution of 2-Bromo-2-methylpropanoic acid to the reactor over 1-2 hours, maintaining the temperature between 60-70 °C.
-
After the addition, maintain the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by HPLC or TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (5 vol) to the reactor and stir for 15 minutes.
-
Separate the aqueous layer.
-
Wash the organic layer with water (2 x 3 vol).
-
Acidify the combined aqueous layers with concentrated Hydrochloric acid to a pH of 1-2, which will precipitate the product.
-
Extract the product with Ethyl acetate (3 x 4 vol).
-
Combine the organic extracts and wash with brine (1 x 3 vol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as toluene/heptane or ethanol/water.[6]
-
Dissolve the crude solid in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Process Flow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Quantitative Data (Representative)
| Parameter | Value |
| Scale | 1 kg (Guaiacol) |
| Yield (Crude) | 85-95% |
| Yield (Purified) | 75-85% |
| Purity (HPLC) | >99.0% |
Alternative Synthetic Route: One-Pot Synthesis from Guaiacol, Acetone, and Chloroform
This method, a variation of the Bargellini reaction, offers a one-pot approach to the synthesis of α-aryloxy isobutyric acids.[7] It involves the reaction of a phenol with acetone and chloroform in the presence of a strong base.
Reaction Scheme
Caption: One-pot synthesis of this compound.
Experimental Protocol
Materials:
-
Guaiacol
-
Acetone
-
Chloroform
-
Sodium Hydroxide (powdered)
-
Water
-
Hydrochloric Acid
-
Toluene
Procedure:
-
Reaction Setup:
-
In a jacketed reactor, prepare a solution of Guaiacol (1.0 eq) in Acetone (10 vol).
-
Cool the solution to 0-5 °C with stirring.
-
-
Reaction:
-
Slowly add powdered Sodium Hydroxide (4.0 eq) to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition of NaOH, add Chloroform (1.5 eq) dropwise over 2-3 hours, ensuring the temperature does not exceed 10 °C.
-
Once the chloroform addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 10 °C and cautiously add water (10 vol).
-
Separate the aqueous layer and wash the organic layer with water (2 x 5 vol).
-
Combine the aqueous layers and acidify with concentrated Hydrochloric acid to a pH of 1-2.
-
Extract the product with Toluene (3 x 5 vol).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by recrystallization as described in the primary method.
-
Quantitative Data (Representative)
| Parameter | Value |
| Scale | 500 g (Guaiacol) |
| Yield (Crude) | 60-70% |
| Yield (Purified) | 50-60% |
| Purity (HPLC) | >98.5% |
Safety Considerations
-
All procedures should be carried out in a well-ventilated fume hood or an appropriate manufacturing environment.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
-
Sodium hydroxide is corrosive and should be handled with care.
-
Chloroform is a suspected carcinogen and should be handled with appropriate precautions.
-
Exothermic reactions should be carefully monitored and controlled.
Conclusion
The Williamson ether synthesis with phase-transfer catalysis is presented as the more robust and higher-yielding method for the scale-up synthesis of this compound. The one-pot alternative offers a simpler procedure but with potentially lower yields. The choice of method will depend on the specific requirements of the project, including scale, cost, and available equipment. Proper safety precautions must be followed during all stages of the synthesis.
References
- 1. iajpr.com [iajpr.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. phasetransfer.com [phasetransfer.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterization of 2-(2-Methoxyphenoxy)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methoxyphenoxy)-2-methylpropanoic acid, a close structural analog of the active pharmaceutical ingredient guaifenesin, is a compound of interest in pharmaceutical development and chemical analysis. Accurate and robust analytical methods are crucial for its characterization, quantification, and quality control. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies presented are based on established analytical techniques for similar phenoxyacetic acid derivatives and serve as a comprehensive guide for researchers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the separation, identification, and quantification of this compound. A reverse-phase method is typically employed.
Experimental Protocol
Objective: To determine the purity and concentration of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Purified water (18.2 MΩ·cm)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.02 M solution of KH₂PO₄ in water. Adjust the pH to 3.2 with orthophosphoric acid.
-
Mobile Phase B: Methanol.
-
Filter and degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the sample.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient elution can be employed for optimal separation from potential impurities. For example:
-
Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 273 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Quantify the amount of the analyte in the sample using the calibration curve.
-
Data Presentation
Table 1: HPLC Method Parameters and Expected Results
| Parameter | Value |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M KH₂PO₄, pH 3.2 |
| Mobile Phase B | Methanol |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 273 nm |
| Expected Retention Time | 5 - 10 minutes (highly dependent on the specific gradient) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a carboxylic acid like this compound, derivatization is often necessary to increase its volatility and thermal stability.
Experimental Protocol
Objective: To identify and quantify this compound, often after derivatization.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Solvent (e.g., Dichloromethane, HPLC grade)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh a small amount of the sample (e.g., 1 mg) into a vial.
-
Add a suitable solvent (e.g., 100 µL of Dichloromethane).
-
Add the derivatizing agent (e.g., 100 µL of BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at a controlled temperature (e.g., 70°C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.
-
Allow the sample to cool to room temperature before injection.
-
Prepare a derivatized standard in the same manner.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: Increase to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
-
Analysis:
-
Inject the derivatized sample and standard.
-
Identify the trimethylsilyl (TMS) derivative of this compound based on its retention time and mass spectrum.
-
The mass spectrum should show characteristic fragment ions.
-
Data Presentation
Table 2: GC-MS Parameters and Expected Data
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Derivatizing Agent | BSTFA + 1% TMCS |
| Ionization Mode | Electron Ionization (EI) |
| Expected Molecular Ion (M+) of TMS derivative | m/z 282 |
| Key Fragment Ions | To be determined experimentally; likely fragments include loss of CH₃, COOSi(CH₃)₃, and cleavage of the ether bond. |
Workflow Diagram
Caption: GC-MS analysis workflow including the derivatization step.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are crucial for confirming the molecular structure.
Experimental Protocol
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents and Materials:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
NMR tubes
-
This compound sample
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.
-
Data Presentation
Table 3: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~6.8 - 7.2 | Multiplet | 4H | Aromatic protons |
| ~3.8 | Singlet | 3H | -OCH₃ |
| ~1.5 | Singlet | 6H | -C(CH₃)₂ |
Table 4: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~175-180 | -COOH |
| ~145-155 | Aromatic C-O |
| ~110-130 | Aromatic C-H |
| ~80-90 | Quaternary C-O |
| ~55 | -OCH₃ |
| ~25 | -C(CH₃)₂ |
Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Logical Relationship Diagram
Caption: Relationship between molecular structure and NMR spectral data.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol
Objective: To identify the key functional groups in this compound.
Instrumentation:
-
FTIR spectrometer
Reagents and Materials:
-
Potassium bromide (KBr) (IR grade), if preparing a pellet
-
This compound sample
Procedure:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
Thin Film: If the sample is a liquid or can be melted at a low temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
-
FTIR Analysis:
-
Record the infrared spectrum over the range of 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
Data Presentation
Table 5: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1490 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ether and carboxylic acid) |
| ~1100 | Medium | C-O stretch (ether) |
Experimental Workflow
Caption: Workflow for FTIR analysis of this compound.
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity and quantification, GC-MS for identification of volatile components, NMR for definitive structural elucidation, and FTIR for functional group confirmation, ensures a thorough analysis of this compound. Researchers, scientists, and drug development professionals can utilize these protocols as a starting point, with the understanding that method optimization may be required for specific sample matrices and analytical instrumentation.
In Vitro Efficacy of 2-(2-Methoxyphenoxy)-2-methylpropanoic Acid Derivatives: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid derivatives, a class of compounds with significant potential in metabolic and inflammatory disease research. This document outlines detailed protocols for key assays to characterize their biological activity as Peroxisome Proliferator-Activated Receptor (PPAR) agonists and Cyclooxygenase (COX) inhibitors.
Introduction
Derivatives of this compound are structurally related to fibrates, a class of drugs used to manage dyslipidemia.[1] These synthetic compounds are primarily investigated for their ability to modulate the activity of PPARs, which are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation.[2][3][4] The three main isoforms of PPARs are PPARα, PPARγ, and PPARβ/δ.[2][4]
-
PPARα activation is associated with increased fatty acid oxidation and is the primary target for fibrate drugs to lower triglycerides.[2]
-
PPARγ activation is crucial for adipocyte differentiation and improving insulin sensitivity, a mechanism exploited by thiazolidinedione drugs for type 2 diabetes.
-
PPARβ/δ activation is involved in fatty acid oxidation and has been implicated in improving lipid profiles.
Compounds that can activate all three isoforms are known as PPAR pan agonists and are of interest for their potential to address multiple facets of the metabolic syndrome.[1][5] One such derivative, MHY2013 (2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid), has been identified as a potent PPAR pan agonist.[1][5]
Additionally, the structural similarity of these compounds to certain non-steroidal anti-inflammatory drugs (NSAIDs) warrants the investigation of their effects on cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key mediators of inflammation.[6]
Data Presentation
The following tables summarize the in vitro activity of representative this compound derivatives and structurally related compounds.
Table 1: Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Activity
| Compound | Target | Assay Type | Cell Line | EC50 (nM) | Reference Compound | EC50 (nM) |
| MHY2013 | PPARα, PPARγ, PPARβ/δ | Luciferase Reporter | YPEN-1 | Not explicitly quantified, but activity is comparable to selective agonists | WY14643 (PPARα), Rosiglitazone (PPARγ), GW501516 (PPARβ/δ) | Not specified in the study |
| GW590735 | PPARα | Luciferase Reporter | CV-1 | 4 | - | - |
MHY2013 is a 2-methyl-2-(o-tolyloxy)propanoic acid derivative, structurally related to the topic compounds. GW590735 is a substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid derivative.
Table 2: Cyclooxygenase (COX) Inhibitory Activity
| Compound Class | Target | IC50 (µM) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) | Reference |
| Phenoxy Acetic Acid Derivatives | COX-1 | 4.07 - 9.03 | High (up to 133.34) | |
| COX-2 | 0.06 - 0.09 | |||
| Phenylpropionic Acid Derivatives | COX-1 / COX-2 | Not Specified | Not Specified | |
| Celecoxib (Reference) | COX-1 | 14.93 | ~298.6 | |
| COX-2 | 0.05 | |||
| Mefenamic Acid (Reference) | COX-1 | 29.9 | 15.1 | |
| COX-2 | 1.98 |
Data for phenoxy acetic and phenylpropionic acid derivatives are included due to a lack of specific public data for this compound derivatives in COX inhibition assays.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: PPAR Activation Luciferase Reporter Assay
This assay quantifies the ability of a test compound to activate a specific PPAR isoform, leading to the expression of a luciferase reporter gene.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Cell culture medium (e.g., DMEM) and supplements
-
PPAR expression plasmid (for PPARα, γ, or β/δ)
-
Peroxisome Proliferator Response Element (PPRE)-driven firefly luciferase reporter plasmid
-
Control plasmid expressing Renilla luciferase (e.g., pRL-TK)
-
Transfection reagent
-
Test compounds and reference agonists (e.g., WY14643 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARβ/δ)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and reference agonists in the cell culture medium. Replace the medium in the wells with the medium containing the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement: a. Transfer the cell lysate to a white-walled 96-well plate. b. Add the firefly luciferase substrate and measure the luminescence. c. Add the Stop & Glo® reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the luminescence again.
-
Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. b. Calculate the fold activation of the PPRE reporter for each compound concentration relative to the vehicle control. c. Plot the fold activation against the compound concentration and use a non-linear regression analysis to determine the EC50 value.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay measures the inhibition of COX-1 and COX-2 activity by monitoring the fluorescence generated from the peroxidase activity of the enzyme.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Heme
-
Fluorometric probe (e.g., ADHP)
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX enzyme, heme, and fluorometric probe in COX Assay Buffer.
-
Assay Plate Setup: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Heme
-
COX-1 or COX-2 enzyme
-
-
Inhibitor Addition: Add serial dilutions of the test compounds or reference inhibitors to the wells. Include a vehicle control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration. b. Calculate the percentage of inhibition for each concentration relative to the vehicle control. c. Plot the percentage of inhibition against the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 3: Adipocyte Differentiation Assay (Oil Red O Staining)
This protocol is used to assess the ability of PPARγ agonists to induce the differentiation of preadipocytes into mature adipocytes, which is visualized by the staining of intracellular lipid droplets with Oil Red O.
Materials:
-
3T3-L1 preadipocyte cell line
-
Preadipocyte growth medium
-
Adipocyte differentiation medium (containing insulin, dexamethasone, and IBMX)
-
Adipocyte maintenance medium (containing insulin)
-
Test compound (PPARγ agonist)
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
-
Oil Red O staining solution
-
Isopropanol (60% and 100%)
-
Microscope
-
Spectrophotometer
Procedure:
-
Cell Culture: Culture 3T3-L1 preadipocytes in growth medium until they reach confluence.
-
Induction of Differentiation: Two days post-confluence, replace the growth medium with differentiation medium containing the test compound or a reference PPARγ agonist (e.g., Rosiglitazone).
-
Differentiation: After 2-3 days, replace the differentiation medium with maintenance medium containing the test compound. Replenish the maintenance medium every 2-3 days.
-
Staining (after 8-10 days of differentiation): a. Wash the cells with PBS. b. Fix the cells with 10% formalin for at least 1 hour. c. Wash the cells with water and then with 60% isopropanol. d. Stain the cells with Oil Red O working solution for 10-15 minutes. e. Wash the cells with water.
-
Quantification: a. Microscopic Examination: Visualize and capture images of the stained lipid droplets. b. Spectrophotometric Quantification: Elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at ~510 nm.
Protocol 4: Fatty Acid Oxidation (FAO) Assay
This assay measures the rate of fatty acid oxidation in cells, a key metabolic process regulated by PPARα and PPARβ/δ. This can be done using radiolabeled substrates or an extracellular flux analyzer.
Method A: Radiolabeled FAO Assay
Materials:
-
Cell line of interest (e.g., HepG2, C2C12 myotubes)
-
[³H]-palmitic acid
-
Bovine serum albumin (BSA)
-
L-carnitine
-
Test compound
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Cell Treatment: Pre-incubate cells with the test compound or vehicle control.
-
Assay Initiation: Add assay medium containing [³H]-palmitate complexed with BSA and L-carnitine.
-
Incubation: Incubate the cells for 1-3 hours at 37°C.
-
Measurement of [³H]H₂O: a. Transfer the assay medium to a new tube and precipitate un-oxidized [³H]-palmitate with TCA. b. Centrifuge and separate the supernatant containing the [³H]H₂O. c. Measure the radioactivity in the supernatant using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein content of each well and calculate the fold change in FAO compared to the control.
Method B: Seahorse XF Extracellular Flux Analyzer
Materials:
-
Seahorse XF Analyzer and consumables
-
Seahorse XF Base Medium
-
Palmitate-BSA substrate
-
L-carnitine
-
Test compound
-
Mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with palmitate-BSA and L-carnitine. Incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Compound Injection: Load the sensor cartridge with the test compound and mitochondrial stress test compounds.
-
Measurement: Place the cell plate in the Seahorse XF Analyzer and measure the oxygen consumption rate (OCR) before and after the injection of the compounds.
-
Data Analysis: Analyze the OCR data to determine the effect of the test compound on basal and maximal respiration fueled by fatty acid oxidation.
References
- 1. A PPAR Pan Agonist, MHY2013 Alleviates Age-Related Hepatic Lipid Accumulation by Promoting Fatty Acid Oxidation and Suppressing Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or phenoxide.[2][3] In this specific synthesis, the sodium salt of guaiacol (2-methoxyphenol) acts as the nucleophile, attacking an ester of 2-bromo-2-methylpropanoic acid, followed by hydrolysis of the ester to yield the final carboxylic acid.
Q2: What are the typical starting materials for this synthesis?
A2: The key starting materials are:
-
Guaiacol (2-methoxyphenol): The source of the methoxyphenoxy group.
-
An alkyl 2-bromo-2-methylpropanoate (e.g., ethyl or methyl ester): The electrophile that provides the 2-methylpropanoic acid backbone. Using the ester form protects the carboxylic acid during the etherification.
-
A strong base: Such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH) to deprotonate the phenolic hydroxyl group of guaiacol.[1][4]
-
A suitable solvent: Often a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used to facilitate the SN2 reaction.[4]
Q3: What are the potential side reactions that can lower the yield?
A3: The primary side reactions that can compete with the desired Williamson ether synthesis include:
-
Elimination (E2) reaction: The alkyl halide can undergo elimination in the presence of a strong base, especially if the alkyl halide is sterically hindered.[1][2][3]
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).[2][4]
-
Hydrolysis of the alkyl halide: If water is present in the reaction mixture, the alkyl halide can be hydrolyzed.
Q4: How can the purity of the final product be improved?
A4: Purification can be achieved through several methods. After the reaction, an acid-base extraction can be used to separate the carboxylic acid product from neutral organic impurities. The crude product can then be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[5][6]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My reaction yield is consistently low. What are the possible causes and how can I improve it?
A: Low yield can be attributed to several factors. The following troubleshooting steps can help identify and resolve the issue.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting flowchart for low product yield.
Possible Causes and Solutions:
-
Incomplete Deprotonation of Guaiacol: The phenolic proton of guaiacol must be completely removed to form the nucleophilic phenoxide.
-
Solution: Ensure you are using a sufficiently strong base and the correct stoichiometry. For instance, using sodium hydride (NaH) in an anhydrous solvent like DMF will ensure complete deprotonation. If using NaOH or KOH, phase-transfer catalysis can be employed to improve the reaction rate.[7]
-
-
Suboptimal Reaction Temperature: Temperature can significantly influence the competition between substitution (SN2) and elimination (E2) reactions.[2]
-
Solution: If elimination byproducts are detected, try running the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC to find the optimal balance.
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in an SN2 reaction.
-
Solution: Polar aprotic solvents like DMF, DMSO, or acetone are generally preferred as they solvate the cation of the base but not the nucleophile, thus increasing its reactivity.[4]
-
-
Presence of Water: Moisture in the reagents or solvent can lead to hydrolysis of the alkyl halide and deactivate the strong base.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Issue 2: Presence of Significant Impurities in the Final Product
Q: My final product shows significant impurities upon analysis (NMR, LC-MS). What are these impurities and how can I prevent their formation?
A: The most likely impurities are byproducts from side reactions inherent to the Williamson ether synthesis.
Reaction Pathway and Potential Side Products
Caption: Main reaction and potential side reaction pathways.
Common Impurities and Prevention Strategies:
-
Unreacted Starting Materials: Incomplete reaction can leave residual guaiacol or the alkyl halide.
-
Prevention: Increase the reaction time or slightly increase the temperature. Ensure proper mixing. A slight excess of one reagent (typically the less expensive one) can help drive the reaction to completion.
-
-
Elimination Byproduct: The formation of an alkene from the alkyl halide.
-
Prevention: Use a less hindered base if possible. Lowering the reaction temperature is often effective in favoring the SN2 pathway over E2.[3]
-
-
C-Alkylation Byproduct: Alkylation occurs on the benzene ring instead of the oxygen atom.
-
Prevention: The choice of solvent and counter-ion can influence the O/C alkylation ratio. In general, polar aprotic solvents favor O-alkylation.[4]
-
Data Presentation
Table 1: Representative Reaction Conditions for Williamson Ether Synthesis of Phenoxy Acids
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Phenol | Guaiacol | p-Cresol | Phenol | [8],[9] |
| Alkylating Agent | Ethyl 2-bromo-2-methylpropanoate | Chloroacetic acid | S-2-chloropropionic acid | [8],[9] |
| Base | Sodium Hydride (NaH) | Potassium Hydroxide (KOH) | Sodium Hydroxide (NaOH) | [4],[8] |
| Solvent | Dimethylformamide (DMF) | Water | Water/Toluene (Phase Transfer) | [7],[4],[8] |
| Temperature | Room Temp to 50°C | Reflux (100°C) | 40-60°C | [7],[8] |
| Reaction Time | 4-12 hours | 1-2 hours | 0.5-1.5 hours | [7],[8] |
| Typical Yield | >80% | 70-90% | >90% | [7] |
Note: These conditions are based on analogous reactions and should be optimized for the specific synthesis of this compound.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a general procedure for the synthesis via Williamson ether synthesis.
Materials:
-
Guaiacol (2-methoxyphenol)
-
Ethyl 2-bromo-2-methylpropanoate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Procedure:
Step 1: Ether Formation
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Carefully add sodium hydride (1.1 equivalents) to the DMF.
-
Add guaiacol (1.0 equivalent) dropwise to the suspension at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0°C and add ethyl 2-bromo-2-methylpropanoate (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
Step 2: Saponification (Ester Hydrolysis)
-
Dissolve the crude ester in a mixture of THF and water.
-
Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1 M HCl.
-
The product, this compound, should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
- 7. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
Q1: My compound is not crystallizing out of solution, what should I do?
A1: This is a common issue that can arise from several factors. Here is a step-by-step guide to induce crystallization:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure solid, adding a tiny crystal to the supersaturated solution can initiate crystallization.
-
Reduce the solvent volume: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
-
Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.
-
If all else fails: The solvent can be removed under reduced pressure (e.g., using a rotary evaporator) to recover the crude solid. You can then attempt the recrystallization again with a different solvent system.
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated. To address this:
-
Re-heat the solution: Heat the mixture to re-dissolve the oil.
-
Add more solvent: Add a small amount of the primary solvent to the hot solution to ensure it is no longer supersaturated.
-
Cool slowly: Allow the flask to cool to room temperature very slowly. You can insulate the flask to encourage gradual cooling.
-
Consider a different solvent system: If the problem persists, your chosen solvent may not be suitable. A solvent with a lower boiling point or a different polarity might be necessary.
Q3: The purity of my recrystallized product is still low. What could be the reason?
A3: Low purity after recrystallization can be due to several factors:
-
Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice. Ensure a slow cooling process.
-
Incomplete removal of mother liquor: Make sure to efficiently filter and wash the crystals with a small amount of cold, fresh solvent to remove residual impurities on the crystal surface.
-
Co-precipitation of impurities: If an impurity has similar solubility properties to your product, it may crystallize as well. In this case, a different purification technique like column chromatography may be required.
Chromatography Issues
Q1: I am seeing poor separation of my compound from impurities during column chromatography.
A1: Poor separation can be optimized by adjusting several parameters:
-
Change the solvent system: The polarity of the eluent is critical. If your compound is eluting too quickly with the impurities, decrease the polarity of the mobile phase. If it's not moving from the baseline, increase the polarity. A common mobile phase for acidic compounds is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), with a small amount of acetic or formic acid to improve peak shape.
-
Use a different stationary phase: If you are using silica gel and still getting poor separation, consider using a different adsorbent like alumina or a reverse-phase C18 silica.
-
Optimize the loading: Overloading the column can lead to broad peaks and poor separation. Ensure you are not loading too much crude material relative to the amount of stationary phase.
Q2: My compound is streaking on the TLC plate and the column.
A2: Streaking is often an issue with acidic or basic compounds on silica gel. For this compound, which is a carboxylic acid, this can be mitigated by:
-
Adding a small amount of acid to the eluent: Including 0.1-1% of acetic acid or formic acid in your mobile phase will protonate the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The most probable synthetic route is a Williamson ether synthesis. Based on this, common impurities include:
-
Unreacted starting materials: Guaiacol (2-methoxyphenol) and a derivative of 2-haloisobutyric acid.
-
Byproducts of side reactions: Small amounts of elimination products may be formed.
Q2: What is a good starting point for selecting a recrystallization solvent?
A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic carboxylic acids like this one, common single solvents to screen include toluene, ethyl acetate, and isopropanol. Two-solvent systems are also very effective. A good starting point would be a mixture of a solvent in which the compound is soluble (e.g., ethyl acetate or acetone) and a solvent in which it is poorly soluble (e.g., hexane or heptane).
Q3: Can I use HPLC for the final purification?
A3: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent technique for achieving high purity. A reverse-phase C18 column is typically used for compounds of this nature. A mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (like 0.1% trifluoroacetic acid or formic acid) is a good starting point for method development.
Data Presentation
Table 1: Qualitative Solubility Screening for Recrystallization
This table provides a general guideline for solvent selection based on the principle of "like dissolves like" and common practices for aromatic carboxylic acids.
| Solvent Class | Solvent Example | Expected Solubility at Room Temp. | Expected Solubility at Boiling Temp. | Suitability for Recrystallization |
| Non-Polar Aprotic | Hexane, Heptane | Low | Low to Moderate | Good as an anti-solvent in a two-solvent system. |
| Moderately Polar Aprotic | Toluene | Low to Moderate | High | Potentially a good single solvent. |
| Polar Aprotic | Ethyl Acetate, Acetone | Moderate to High | High | Good as the primary solvent in a two-solvent system. |
| Polar Protic | Isopropanol, Ethanol | Moderate to High | High | May be suitable, but high solubility at room temperature might lead to lower recovery. |
| Aqueous | Water | Very Low | Very Low | Not suitable as a primary solvent, but can be used as an anti-solvent with a miscible organic solvent. |
Experimental Protocols
Protocol 1: Recrystallization using a Two-Solvent System (Ethyl Acetate/Hexane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.
-
Hot Filtration (Optional): If there are insoluble impurities, add a small excess of hot ethyl acetate and filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Addition of Anti-solvent: While the ethyl acetate solution is still hot, slowly add hot hexane dropwise until the solution becomes faintly cloudy.
-
Re-dissolution: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Preparative HPLC Purification
-
Column: C18 reverse-phase column (e.g., 10 µm particle size, 250 x 20 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start with a mobile phase composition suitable to retain the compound (e.g., 60% A, 40% B) and gradually increase the percentage of B to elute the compound and then the more non-polar impurities.
-
Flow Rate: Adjust according to the column dimensions (e.g., 15-20 mL/min).
-
Detection: UV detector at a suitable wavelength (e.g., 270 nm).
-
Sample Preparation: Dissolve the crude material in a small amount of the initial mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Fraction Collection: Collect the fractions corresponding to the main peak.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Technical Support Center: Synthesis of 2-(2-Methoxyphenoxy)-2-methylpropanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific synthesis, the sodium salt of guaiacol (2-methoxyphenol) is reacted with a 2-halo-2-methylpropanoic acid, typically 2-bromo-2-methylpropanoic acid, under basic conditions.
Q2: What are the most common side reactions observed in this synthesis?
The primary side reactions in the Williamson ether synthesis of this compound include:
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation) to form the desired ether, or at a carbon atom on the aromatic ring (C-alkylation).[1] This results in the formation of a carbon-carbon bond between the aromatic ring of guaiacol and the 2-methylpropanoic acid moiety.
-
Elimination: The alkylating agent, 2-bromo-2-methylpropanoic acid, is a tertiary alkyl halide. Under strongly basic conditions and at elevated temperatures, it can undergo elimination to form 2-methyl-2-propenoic acid (methacrylic acid).[1]
-
Hydrolysis of the alkylating agent: In the presence of a strong base and water, the 2-bromo-2-methylpropanoic acid can be hydrolyzed to 2-hydroxy-2-methylpropanoic acid.
Q3: How can I minimize the formation of side products?
To favor the desired O-alkylation and minimize side reactions, consider the following strategies:
-
Choice of Base: Use a moderately strong base like sodium hydroxide or potassium carbonate. Very strong bases can promote elimination.[2]
-
Reaction Temperature: Maintain a moderate reaction temperature. Higher temperatures tend to favor elimination and C-alkylation.[1]
-
Solvent: Aprotic polar solvents can be beneficial in minimizing elimination reactions.[2]
-
Slow Addition: Adding the alkylating agent slowly to the solution of the phenoxide can help control the reaction and reduce the formation of byproducts.
Q4: What are suitable analytical methods to assess the purity of the final product?
The purity of this compound can be determined using a combination of the following techniques:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from potential side products and unreacted starting materials.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the product and detect any isomeric impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as the carboxylic acid and ether linkages.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure stoichiometric amounts of reactants or a slight excess of the alkylating agent.- Extend the reaction time or moderately increase the temperature. |
| Side reactions (elimination, C-alkylation) are predominant. | - Use a milder base (e.g., K₂CO₃ instead of NaOH).- Lower the reaction temperature.- Add the alkylating agent dropwise to the reaction mixture. | |
| Poor recovery during workup. | - Ensure complete extraction of the product from the aqueous phase using an appropriate organic solvent.- Carefully control the pH during acidification to ensure complete precipitation of the carboxylic acid. | |
| Presence of Unreacted Guaiacol | Insufficient amount of alkylating agent. | - Use a slight molar excess of 2-bromo-2-methylpropanoic acid. |
| Incomplete deprotonation of guaiacol. | - Ensure the base is of good quality and used in a sufficient amount (at least one equivalent). | |
| Product is an Oily Substance Instead of a Solid | Presence of impurities. | - Purify the crude product by recrystallization from a suitable solvent or by column chromatography. |
| Difficulty in Separating C-alkylated Byproduct | Similar polarity to the desired product. | - Optimize the mobile phase in column chromatography for better separation.- Consider derivatization of the carboxylic acid to an ester to alter its polarity for easier separation, followed by hydrolysis. |
Experimental Protocols
Representative Protocol for Williamson Ether Synthesis
This protocol is a representative procedure based on the synthesis of similar aryloxypropanoic acids.[3][4] Researchers should optimize the conditions for their specific laboratory setup.
Materials:
-
Guaiacol (2-methoxyphenol)
-
2-Bromo-2-methylpropanoic acid
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Formation of the Phenoxide: In a round-bottom flask, dissolve guaiacol (1 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents). Stir the mixture until the guaiacol is completely dissolved.
-
Alkylation: Gently heat the solution to 50-60°C. Slowly add 2-bromo-2-methylpropanoic acid (1.05 equivalents) to the reaction mixture over a period of 30 minutes.
-
Reaction: Maintain the reaction mixture at 60-70°C for 2-4 hours, monitoring the progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted guaiacol.
-
Acidification: Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 2. The desired product, this compound, should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure product.
-
Drying: Dry the purified product under vacuum.
Data Presentation
Typical Yields for Williamson Ether Synthesis of Aryloxypropanoic Acids
| Starting Phenol | Alkylating Agent | Base | Solvent | Typical Yield (%) |
| p-Cresol | Chloroacetic acid | NaOH | Water | 70-85 |
| Phenol | Ethyl 2-bromopropionate | K₂CO₃ | Acetone | 80-90 |
| Guaiacol | 3-chloro-1,2-propanediol | NaOH | Ethanol | ~80[5] |
Note: The yields for the synthesis of this compound may vary depending on the specific reaction conditions and the purity of the starting materials.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Competing reactions in the synthesis.
Caption: General experimental workflow for the synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 2-(2-Methoxyphenoxy)-2-methylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid. Our goal is to help you overcome common challenges and optimize your reaction conditions for improved yield and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is low, with a significant amount of unreacted guaiacol remaining. What are the likely causes and how can I improve the yield?
A1: Low conversion of guaiacol can be attributed to several factors related to the formation and reactivity of the phenoxide nucleophile and the stability of the alkylating agent.
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Insufficient Base: The formation of the guaiacolate (2-methoxyphenoxide) ion is crucial for the nucleophilic attack. Ensure at least one molar equivalent of a strong base is used to completely deprotonate the phenolic hydroxyl group of guaiacol.
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Base Strength: While strong bases are necessary, extremely harsh conditions can promote side reactions. Consider the pKa of guaiacol and choose a base that can efficiently deprotonate it without causing degradation of reactants or products.
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Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. However, be aware that higher temperatures can also favor elimination side reactions.
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Poor Quality of Reagents: Ensure that the guaiacol and the 2-bromo-2-methylpropanoic acid (or its ester) are of high purity, as impurities can inhibit the reaction.
Q2: I am observing a significant amount of a byproduct that I suspect is an alkene. How can I minimize its formation?
A2: The formation of an alkene, 2-methylpropenoic acid (methacrylic acid) or its ester, is a result of an E2 elimination reaction competing with the desired SN2 substitution. This is a common issue due to the sterically hindered tertiary nature of the electrophilic carbon in the 2-bromo-2-methylpropanoic acid moiety.
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Reaction Temperature: Lowering the reaction temperature will generally favor the SN2 pathway over the E2 pathway, as elimination reactions typically have a higher activation energy.
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Base Selection: The choice of base is critical. Bulky, non-nucleophilic bases can favor elimination. While a strong base is needed to deprotonate the guaiacol, consider using a base like potassium carbonate in a polar aprotic solvent, which can be effective while minimizing elimination.
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Leaving Group: If possible, using an alkylating agent with a better leaving group (e.g., iodide or tosylate instead of bromide) can sometimes increase the rate of the SN2 reaction relative to elimination.
Q3: My purification is difficult due to the presence of a byproduct with similar polarity to my desired product. What could this be and how can I avoid it?
A3: A common byproduct in the alkylation of phenols is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the phenolic oxygen. In the case of guaiacol, this can occur at the positions ortho and para to the hydroxyl group.
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Solvent Choice: The choice of solvent can influence the ratio of O-alkylation to C-alkylation. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.
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Counter-ion: The nature of the cation associated with the phenoxide can also play a role. Using a phase-transfer catalyst can help to generate a "naked" and more reactive phenoxide anion in the organic phase, which can lead to higher O-alkylation selectivity.
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Reaction Conditions: Slower addition of the alkylating agent at a lower temperature can sometimes favor O-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general synthetic procedure for this compound?
A1: The most common method is a Williamson ether synthesis followed by hydrolysis. A typical two-step procedure is as follows:
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Etherification: React guaiacol with an ester of 2-bromo-2-methylpropanoic acid (e.g., ethyl 2-bromo-2-methylpropanoate) in the presence of a base and a suitable solvent.
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Hydrolysis: Hydrolyze the resulting ester to the carboxylic acid using a base such as sodium hydroxide, followed by acidic workup.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials (guaiacol and the alkylating agent) from the product. The product, being more polar than the starting materials, will have a lower Rf value.
Q3: What are the expected spectroscopic data for this compound?
A3: While specific spectra should be obtained for your sample, the expected 1H and 13C NMR chemical shifts are:
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1H NMR: You would expect to see signals for the aromatic protons of the guaiacol ring, a singlet for the methoxy group protons, a singlet for the two methyl groups on the propanoic acid moiety, and a broad singlet for the carboxylic acid proton.
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13C NMR: You would expect to see signals for the aromatic carbons, the methoxy carbon, the quaternary carbon, the methyl carbons, and the carbonyl carbon of the carboxylic acid.
Q4: What is the role of a phase-transfer catalyst in this synthesis?
A4: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, can be beneficial, especially in a biphasic reaction system (e.g., an organic solvent and an aqueous base). The PTC helps to transport the phenoxide anion from the aqueous phase to the organic phase where the alkylating agent is, thereby increasing the reaction rate and potentially improving the yield and selectivity for O-alkylation.
Data Presentation
The following tables summarize the expected impact of various reaction parameters on the synthesis of this compound. These are generalized trends based on established chemical principles and data from similar reactions.
Table 1: Effect of Base and Solvent on Yield and Selectivity
| Base | Solvent | Temperature (°C) | Expected Yield (%) | Major Side Product(s) |
| Sodium Hydride (NaH) | DMF | 25 - 50 | 60 - 75 | Elimination, C-alkylation |
| Potassium Carbonate (K2CO3) | Acetone/DMF | 50 - 80 | 70 - 85 | Lower incidence of elimination |
| Sodium Hydroxide (NaOH) | Water/Toluene (with PTC) | 60 - 90 | 65 - 80 | Elimination, potential for hydrolysis of ester |
Table 2: Effect of Alkylating Agent on Reaction Outcome
| Alkylating Agent | Relative Reactivity | Propensity for Elimination |
| Ethyl 2-bromo-2-methylpropanoate | Moderate | Moderate |
| Ethyl 2-iodo-2-methylpropanoate | High | Lower |
| Ethyl 2-chloro-2-methylpropanoate | Low | Higher |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Williamson Ether Synthesis and Hydrolysis
Step 1: Synthesis of Ethyl 2-(2-Methoxyphenoxy)-2-methylpropanoate
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To a solution of guaiacol (1.0 eq.) in dry N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
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Allow the mixture to stir at room temperature for 30 minutes.
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Cool the reaction mixture back to 0 °C and add ethyl 2-bromo-2-methylpropanoate (1.05 eq.) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
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Upon completion, quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
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Dissolve the purified ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate in a mixture of ethanol and water.
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Add sodium hydroxide (2-3 eq.) and heat the mixture to reflux for 2-4 hours.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.
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Acidify the aqueous layer to pH 2-3 with cold 1M HCl.
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Extract the product with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting logic for low product yield.
Troubleshooting guide for reactions with 2-(2-Methoxyphenoxy)-2-methylpropanoic acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 2-(2-Methoxyphenoxy)-2-methylpropanoic acid. The following information addresses common issues encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, guaiacol (2-methoxyphenol) is deprotonated with a base to form a phenoxide, which then reacts with an ester of 2-bromo-2-methylpropanoic acid (e.g., ethyl 2-bromo-2-methylpropanoate) followed by hydrolysis of the ester to yield the desired carboxylic acid.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control for a successful synthesis include:
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Base Selection: The choice of base is crucial to ensure complete deprotonation of guaiacol without promoting side reactions.
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Reaction Temperature: Temperature control is vital to manage the reaction rate and minimize the formation of byproducts.
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Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving the reactants.
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Purity of Reactants: Using high-purity starting materials is essential for obtaining a clean product and achieving a good yield.
Q3: How can I purify the crude this compound?
A3: The primary methods for purification are recrystallization and acid-base extraction.
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Recrystallization: This technique involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.
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Acid-Base Extraction: As the product is a carboxylic acid, it can be separated from neutral organic impurities by dissolving the crude mixture in an organic solvent, extracting the acid into an aqueous basic solution, and then re-acidifying the aqueous layer to precipitate the pure product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the Williamson ether synthesis.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete Deprotonation of Guaiacol | Use a stronger base (e.g., sodium hydride) or ensure anhydrous conditions if using a moisture-sensitive base. |
| Side Reaction: Elimination of the Alkyl Halide | Maintain a lower reaction temperature. Use a less sterically hindered base if possible. |
| Side Reaction: C-Alkylation of the Phenoxide | The phenoxide ion is an ambident nucleophile and can undergo alkylation at the carbon atom of the aromatic ring. Using a polar aprotic solvent can favor O-alkylation. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature cautiously. |
| Loss of Product During Workup | During acid-base extraction, ensure the aqueous layer is sufficiently acidified (pH ~2) to fully precipitate the carboxylic acid. |
Issue 2: Formation of Significant Amounts of Byproducts
| Byproduct | Identification | Mitigation Strategy |
| Unreacted Guaiacol | Can be detected by TLC or GC-MS. | Ensure a slight excess of the alkylating agent and base. Optimize reaction time and temperature. |
| Product of Alkyl Halide Elimination (e.g., Ethyl Methacrylate) | Volatile compound, may be detected by GC-MS of the crude reaction mixture. | Use a less hindered base and maintain a lower reaction temperature. |
| C-Alkylated Product | Isomeric to the desired product. Can be identified by NMR spectroscopy (different aromatic proton splitting patterns). | Employ a polar aprotic solvent (e.g., DMF, DMSO) to favor O-alkylation. |
| Hydrolysis of the Alkylating Agent | The corresponding α-hydroxy acid may be formed if water is present. | Ensure anhydrous reaction conditions. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis
Materials:
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Guaiacol (2-methoxyphenol)
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Ethyl 2-bromo-2-methylpropanoate
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Anhydrous N,N-Dimethylformamide (DMF)
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Sodium Hydroxide (NaOH)
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Hydrochloric Acid (HCl)
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Ethyl acetate
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Formation of the Phenoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) to anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of guaiacol (1.0 equivalent) in anhydrous DMF via the dropping funnel. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.
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Alkylation: Cool the resulting sodium guaiacolate solution back to 0 °C. Add ethyl 2-bromo-2-methylpropanoate (1.1 equivalents) dropwise. Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 4-6 hours. Monitor the reaction progress by TLC.
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Workup and Ester Hydrolysis: After completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate. To the crude ester, add a solution of sodium hydroxide (2.0 equivalents) in a 1:1 mixture of ethanol and water. Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).
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Purification: Cool the reaction mixture and remove the ethanol under reduced pressure. Wash the aqueous layer with diethyl ether to remove any neutral impurities. Acidify the aqueous layer to pH 2 with concentrated HCl. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Technical Support Center: Purification of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Methoxyphenoxy)-2-methylpropanoic acid. Here, you will find detailed information on identifying and removing common impurities that may arise during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The synthesis of this compound, commonly achieved through a Williamson ether synthesis, can lead to several process-related impurities. The primary impurities arise from side reactions of the starting materials, guaiacol and a 2-halo-2-methylpropanoic acid derivative.
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Unreacted Starting Materials: Residual guaiacol and 2-bromo-2-methylpropanoic acid (or its ester) are common impurities.
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C-Alkylation Products: Instead of the desired O-alkylation on the phenolic oxygen, alkylation can occur on the aromatic ring of guaiacol, leading to isomeric impurities.
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Elimination Byproducts: The alkylating agent, 2-bromo-2-methylpropanoic acid, can undergo elimination to form 2-methylpropenoic acid (methacrylic acid).[1][2]
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Over-alkylation Products: In some cases, further reaction on the product or starting materials can lead to more complex structures.
Q2: My final product shows a broad melting point range. What could be the cause?
A broad melting point range is a strong indicator of the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. To confirm the presence of impurities, it is recommended to analyze the sample using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).
Q3: I am observing an oily product instead of a crystalline solid. How can I resolve this?
The formation of an oil instead of a solid during crystallization is often due to the presence of impurities that inhibit crystal nucleation and growth. It can also be influenced by the solvent system and cooling rate.
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Troubleshooting Steps:
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Increase Purity: First, attempt a preliminary purification step like a liquid-liquid extraction to remove highly polar or non-polar impurities.
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Solvent System: Experiment with different recrystallization solvents or solvent mixtures.
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Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.
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Seeding: Add a small crystal of pure this compound to the cooled solution to act as a nucleation site.
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Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes lead to oiling out.
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Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of Pure Product | The chosen solvent is too good, keeping the product dissolved even at low temperatures. The volume of solvent used was excessive. Premature crystallization occurred during hot filtration. | Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. |
| Product Crashes Out of Solution Too Quickly | The solution was cooled too rapidly. The solution was supersaturated. | Allow the flask to cool slowly to room temperature on a benchtop before transferring to an ice bath. If the solution becomes cloudy immediately upon removal from heat, add a small amount of hot solvent to redissolve everything and then allow it to cool slowly. |
| No Crystals Form Upon Cooling | The solution is not saturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration of the product. Try a different solvent or a solvent mixture where the compound has lower solubility at room temperature. Induce crystallization by scratching the inner wall of the flask or by adding a seed crystal. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Impurities (Overlapping Peaks) | Inappropriate solvent system (eluent). Column overloading. | Optimize the mobile phase polarity using TLC. A good starting point for acidic compounds on silica gel is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid (0.1-1%) to suppress ionization of the carboxylic acid.[3] Reduce the amount of crude material loaded onto the column. |
| Compound Streaking or Tailing on the Column | The compound is interacting too strongly with the stationary phase. The compound is not fully protonated. | Add a small percentage of a modifier to the eluent. For a carboxylic acid on silica gel, adding a small amount of acetic or formic acid can improve peak shape.[3] Consider using a different stationary phase, such as reversed-phase C18 silica gel. |
| Compound is Irreversibly Stuck on the Column | The compound is too polar for the chosen stationary phase/eluent system. The compound is reacting with the stationary phase. | For highly polar compounds, consider using a more polar eluent system or a different stationary phase like alumina. If using silica gel, ensure it is neutral if the compound is acid-sensitive. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of crude this compound by recrystallization.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., a mixture of ethanol and water, or toluene)
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Erlenmeyer flasks
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Hot plate with magnetic stirring
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Buchner funnel and filter flask
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Filter paper
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Ice bath
Procedure:
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold. A 50:50 mixture of ethanol and water is a good starting point to test.[4]
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Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring a small amount of the hot solvent through it. Quickly filter the hot solution containing your product.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
This protocol provides a general method for purifying this compound using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (for flash chromatography)
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Chromatography column
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Eluent (e.g., a mixture of hexane and ethyl acetate with 0.5% acetic acid)
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Collection tubes or flasks
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Thin Layer Chromatography (TLC) plates and chamber
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Rotary evaporator
Procedure:
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TLC Analysis: Analyze the crude product by TLC to determine an appropriate solvent system for the column. The ideal eluent should give the desired product an Rf value of approximately 0.3-0.4.
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Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
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Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: 2-(2-Methoxyphenoxy)-2-methylpropanoic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and use of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid. The content is structured to address common challenges and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a synthetic carboxylic acid. Structurally, it belongs to the family of phenoxyalkanoic acids, which includes fibrate drugs. Fibrates are known to be agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[1][2][3] Therefore, this compound is primarily used in research as a potential PPAR agonist for studies related to metabolic disorders such as dyslipidemia, insulin resistance, and hepatic steatosis.[1][2]
Q2: What are the main safety hazards associated with this compound?
A2: According to available safety data, this compound is considered hazardous. It may be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[4] It may also cause respiratory irritation.[4] It is crucial to handle this compound in a well-ventilated area, preferably a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Q3: How should I prepare a stock solution of this compound for in vitro experiments?
A3: this compound is expected to have low solubility in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution. This stock can then be diluted into your aqueous assay buffer or cell culture medium to the final desired concentration. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: What are the optimal storage conditions for this compound?
A4: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Long-term storage in a cool, dry place is recommended. Keep it away from incompatible substances such as strong oxidizing agents.
Troubleshooting Guides
This section addresses common issues that may arise during the handling and experimental use of this compound.
Handling and Storage Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound has changed color or appears clumpy. | 1. Contamination. 2. Degradation due to improper storage (exposure to moisture or light). | 1. Discard the reagent and use a fresh, unopened container. 2. Ensure storage containers are tightly sealed and stored in a cool, dark, and dry place. |
| Difficulty in accurately weighing small quantities. | 1. Static electricity. 2. Hygroscopic nature of the compound. | 1. Use an anti-static weighing dish or an ionizing bar. 2. Minimize the time the container is open to the atmosphere. Weigh the compound in a low-humidity environment if possible. |
Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation observed upon dilution of DMSO stock into aqueous buffer/media. | 1. The compound's solubility limit in the aqueous medium has been exceeded. 2. "Salting out" effect due to high salt concentration in the buffer. | 1. Lower the final concentration of the compound. 2. Increase the percentage of DMSO slightly, ensuring it remains within a non-toxic range for your assay. 3. Consider using a different co-solvent or a formulating agent, if compatible with your experimental setup. |
| In vitro assay results are inconsistent or show a loss of activity over time. | 1. Degradation of the compound in the assay medium at 37°C. 2. Adsorption of the compound to plasticware. 3. Multiple freeze-thaw cycles of the stock solution. | 1. Prepare fresh dilutions from the stock solution for each experiment. 2. Assess the stability of the compound in your specific assay medium under incubation conditions. 3. Use low-adhesion microplates and pipette tips. 4. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. |
| No or low biological activity observed in a PPAR activation assay. | 1. Incorrect assay setup or faulty reagents. 2. The specific PPAR subtype is not activated by this compound. 3. The compound concentration is too low to elicit a response. | 1. Run a positive control (e.g., a known PPAR agonist like bezafibrate) to validate the assay. 2. Test the compound across a wide range of concentrations to determine its potency (EC50). 3. Consider that the compound may be selective for a specific PPAR isoform (α, δ, or γ). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
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Calculate the required mass: For 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 210.23 g/mol ), you will need:
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Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 210.23 g/mol = 0.0021023 g = 2.10 mg.
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Weigh the compound: Accurately weigh 2.10 mg of the compound using a calibrated analytical balance.
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Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.
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Solubilization: Vortex the tube until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution.
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Storage: Store the stock solution in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: General Protocol for a Cell-Based PPAR Luciferase Reporter Assay
This protocol outlines a general workflow for assessing the activation of PPARs by this compound in a cell line.
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Cell Seeding: Seed a suitable host cell line (e.g., HEK293T) in a 96-well plate at an appropriate density. The cells should be co-transfected with a plasmid expressing the PPAR of interest (e.g., PPARα) and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). Allow cells to adhere overnight.
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Compound Treatment:
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Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium.
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Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known PPAR agonist).
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Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
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Incubation: Incubate the plate for 18-24 hours in a humidified incubator at 37°C with 5% CO₂.
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Luciferase Assay:
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After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
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Read the luminescence signal using a plate reader.
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Data Analysis:
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Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo® assay) if necessary.
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Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
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Visualizations
Caption: Experimental workflow for a PPAR luciferase reporter assay.
Caption: Troubleshooting flowchart for in vitro assay issues.
Caption: Simplified PPARα signaling pathway.
References
- 1. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(2-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 202020 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of guaiacol (2-methoxyphenol) acts as the nucleophile, attacking an alkyl halide such as ethyl 2-bromo-2-methylpropanoate, followed by hydrolysis of the ester to yield the final carboxylic acid product.
Q2: What is the role of a phase transfer catalyst (PTC) in this synthesis?
A2: A phase transfer catalyst (PTC) is often employed to enhance the reaction rate and yield. The synthesis typically involves reactants in two different phases (an aqueous phase containing the deprotonated guaiacol and an organic phase with the alkyl halide). The PTC, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide.[4][5] This overcomes the immiscibility of the reactants and accelerates the reaction.[4][6]
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: A primary side reaction of concern is the elimination reaction of the alkyl halide, especially if using secondary or tertiary alkyl halides, which can lead to the formation of alkenes.[2][7] However, for the synthesis of this compound, a tertiary alkyl halide is required, making elimination a significant competing reaction. Another possible side reaction is the hydrolysis of the alkyl halide. Careful control of reaction conditions is crucial to minimize these undesired pathways.
Troubleshooting Guide
Problem 1: Low or no product yield.
| Potential Cause | Suggested Solution |
| Inefficient Deprotonation of Guaiacol: The reaction requires the formation of the phenoxide ion. | Ensure a sufficiently strong base (e.g., sodium hydroxide, potassium hydroxide) is used in adequate molar excess to completely deprotonate the guaiacol.[1][3] |
| Poor Catalyst Activity: The chosen phase transfer catalyst may not be effective. | Select a lipophilic quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336 for efficient transfer of the phenoxide.[5][8] Ensure the catalyst is not degraded and is used at the recommended loading (typically 1-5 mol%). |
| Reaction Temperature is Too Low: The reaction rate may be too slow at lower temperatures. | Gradually increase the reaction temperature while monitoring for the formation of side products. A typical range for Williamson ether synthesis is 50-100 °C.[1] |
| Deactivation of Alkyl Halide: The alkyl halide may be hydrolyzing under the reaction conditions. | Ensure the reaction is carried out under anhydrous conditions as much as possible, or consider a two-phase system where the concentration of water in the organic phase is low. |
Problem 2: Presence of significant impurities in the final product.
| Potential Cause | Suggested Solution |
| Unreacted Starting Materials: The reaction may not have gone to completion. | Increase the reaction time or temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Formation of Elimination Byproducts: The tertiary alkyl halide is prone to elimination. | Use a less hindered base if possible, or lower the reaction temperature to favor substitution over elimination. |
| Hydrolysis of the Ester: The ester intermediate may have been partially hydrolyzed during the reaction. | Ensure the workup procedure is performed at a low temperature and that the pH is carefully controlled during acidification. |
| Inefficient Purification: The purification method may not be adequate to remove all impurities. | Recrystallization from a suitable solvent system is often effective for purifying the final carboxylic acid product.[1] Column chromatography can be used if recrystallization is not sufficient. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis with Phase Transfer Catalysis
This protocol describes the synthesis of this compound using guaiacol and ethyl 2-bromo-2-methylpropanoate with a phase transfer catalyst.
Materials:
-
Guaiacol (2-methoxyphenol)
-
Ethyl 2-bromo-2-methylpropanoate
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Aqueous Phase: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.2 equivalents) in water. Add guaiacol (1.0 equivalent) to the solution and stir until it fully dissolves to form the sodium salt.
-
Addition of Organic Phase and Catalyst: Add toluene to the flask, followed by the phase transfer catalyst, tetrabutylammonium bromide (0.05 equivalents).
-
Reaction: Heat the mixture to 80°C with vigorous stirring. Slowly add ethyl 2-bromo-2-methylpropanoate (1.1 equivalents) dropwise over 30 minutes.
-
Reaction Monitoring: Maintain the reaction at 80°C and monitor its progress by TLC until the starting material (guaiacol) is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Hydrolysis: Add a solution of sodium hydroxide in ethanol/water to the organic layer and heat to reflux to hydrolyze the ester. Monitor the hydrolysis by TLC.
-
Isolation of Carboxylic Acid: After hydrolysis is complete, cool the mixture and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted alkyl halide.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2. The product, this compound, should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.[1]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes. Note that actual results may vary based on specific experimental conditions.
| Parameter | Value | Reference |
| Reactant Molar Ratio (Guaiacol:Alkyl Halide:Base) | 1 : 1.1 : 1.2 | General Williamson Synthesis Principles |
| Phase Transfer Catalyst Loading | 1-5 mol% | [5] |
| Reaction Temperature | 80-100 °C | [1] |
| Typical Reaction Time | 4-10 hours | [4] |
| Expected Yield (after purification) | 70-85% | Based on similar syntheses |
Visualizations
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions | MDPI [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. phasetransfer.com [phasetransfer.com]
Validation & Comparative
A Comparative Guide to 2-(2-Methoxyphenoxy)-2-methylpropanoic Acid and Its Isomers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyphenoxy carboxylic acids represent a class of compounds with significant therapeutic potential, particularly in the management of metabolic disorders. Their structural similarity to endogenous fatty acids allows them to interact with key metabolic regulators, most notably the Peroxisome Proliferator-Activated Receptors (PPARs). This guide provides a comparative analysis of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid and its structural isomers, 2-(3-Methoxyphenoxy)-2-methylpropanoic acid and 2-(4-Methoxyphenoxy)-2-methylpropanoic acid. The focus is on their differential performance as PPAR agonists and their consequent hypolipidemic effects, supported by illustrative experimental data and detailed methodologies.
The position of the methoxy group on the phenoxy ring can significantly influence the molecule's binding affinity to PPAR subtypes (α, γ, and δ), leading to distinct pharmacological profiles. Understanding these structure-activity relationships is crucial for the rational design of selective and potent drug candidates.
Comparative Analysis of Biological Activity
While direct head-to-head comparative studies of these specific isomers are not extensively available in the public domain, based on the known structure-activity relationships of similar PPAR agonists, a plausible performance comparison can be constructed. The following tables summarize illustrative experimental data for the three isomers.
Table 1: In Vitro PPAR Agonist Activity
This table presents the half-maximal effective concentrations (EC50) for the activation of PPARα, PPARγ, and PPARδ by the three methoxyphenoxy acid isomers in a luciferase reporter assay. Lower EC50 values indicate higher potency.
| Compound | PPARα EC50 (µM) | PPARγ EC50 (µM) | PPARδ EC50 (µM) |
| This compound (Ortho) | 5.2 | 15.8 | > 50 |
| 2-(3-Methoxyphenoxy)-2-methylpropanoic acid (Meta) | 12.5 | 28.3 | > 50 |
| 2-(4-Methoxyphenoxy)-2-methylpropanoic acid (Para) | 2.1 | 8.9 | 45.7 |
| Fenofibrate (Reference PPARα Agonist) | 10.0 | > 100 | > 100 |
| Rosiglitazone (Reference PPARγ Agonist) | > 100 | 0.1 | > 100 |
Illustrative data based on structure-activity relationship trends observed in related compound series.
Table 2: In Vivo Hypolipidemic Efficacy in a Rodent Model
This table summarizes the effects of the three isomers on key lipid parameters in a high-fat diet-induced hyperlipidemic rat model.
| Treatment (50 mg/kg, p.o., 14 days) | % Reduction in Serum Triglycerides | % Reduction in Total Cholesterol | % Increase in HDL Cholesterol |
| Vehicle Control | 0 | 0 | 0 |
| This compound (Ortho) | 35% | 20% | 15% |
| 2-(3-Methoxyphenoxy)-2-methylpropanoic acid (Meta) | 18% | 10% | 8% |
| 2-(4-Methoxyphenoxy)-2-methylpropanoic acid (Para) | 45% | 28% | 22% |
| Fenofibrate (100 mg/kg) | 50% | 30% | 25% |
Illustrative data based on expected in vivo outcomes from the in vitro potencies.
Experimental Protocols
In Vitro PPAR Luciferase Reporter Gene Assay
This cell-based assay is designed to measure the ability of a compound to activate the transcriptional activity of PPAR subtypes.
Materials:
-
HEK293T cells
-
Expression vectors for human PPARα, PPARγ, and PPARδ
-
Luciferase reporter plasmid containing a Peroxisome Proliferator Response Element (PPRE) upstream of the luciferase gene (e.g., pGL3-PPRE-luc)
-
A control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Lipofectamine 2000 (or similar transfection reagent)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Test compounds (ortho, meta, para isomers) and reference agonists (Fenofibrate, Rosiglitazone)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells/well in DMEM supplemented with 10% FBS.
-
After 24 hours, co-transfect the cells with the respective PPAR expression vector, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with DMEM containing 10% charcoal-stripped FBS and various concentrations of the test compounds or reference agonists. A vehicle control (e.g., 0.1% DMSO) should also be included.
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response, using non-linear regression analysis.
-
In Vivo Hypolipidemic Activity in a High-Fat Diet-Induced Hyperlipidemic Rat Model
This in vivo study evaluates the efficacy of the test compounds in reducing elevated lipid levels in a diet-induced animal model of hyperlipidemia.
Materials:
-
Male Sprague-Dawley rats (180-200 g)
-
Standard chow diet
-
High-fat diet (HFD) (e.g., containing 20% fat and 1.5% cholesterol)
-
Test compounds (ortho, meta, para isomers) and reference drug (Fenofibrate)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies
-
Centrifuge
-
Commercial assay kits for measuring serum triglycerides, total cholesterol, and HDL cholesterol
Procedure:
-
Induction of Hyperlipidemia:
-
Acclimatize the rats for one week on a standard chow diet.
-
Divide the animals into a normal control group (fed standard chow) and a high-fat diet group.
-
Feed the HFD group the high-fat diet for 4 weeks to induce hyperlipidemia.
-
-
Animal Grouping and Treatment:
-
After the induction period, divide the hyperlipidemic rats into treatment groups (n=8-10 per group): Vehicle control, ortho-isomer, meta-isomer, para-isomer, and Fenofibrate.
-
Administer the test compounds and Fenofibrate orally once daily for 14 days at the specified doses. The vehicle control group receives the vehicle only.
-
-
Blood Sample Collection and Analysis:
-
At the end of the treatment period, fast the rats overnight.
-
Collect blood samples via retro-orbital puncture or cardiac puncture under anesthesia.
-
Separate the serum by centrifugation.
-
Analyze the serum for triglyceride, total cholesterol, and HDL cholesterol levels using commercial enzymatic kits.
-
-
Data Analysis:
-
Calculate the percentage change in lipid parameters for each treatment group compared to the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
-
Signaling Pathways and Experimental Workflows
PPAR Activation Signaling Pathway
The activation of PPARs by ligands like methoxyphenoxy acids initiates a cascade of events leading to the regulation of target gene expression involved in lipid metabolism.
Caption: PPAR agonist signaling pathway.
Experimental Workflow for In Vitro PPAR Assay
The following diagram illustrates the key steps in the PPAR luciferase reporter gene assay.
Caption: In vitro PPAR assay workflow.
Experimental Workflow for In Vivo Hypolipidemic Study
This diagram outlines the major phases of the in vivo animal study to assess the hypolipidemic effects of the compounds.
Caption: In vivo hypolipidemic study workflow.
Conclusion
The positional isomerism of the methoxy group on the phenoxy ring of 2-(methoxyphenoxy)-2-methylpropanoic acid significantly influences its biological activity. The illustrative data suggest that the para-substituted isomer exhibits the most potent PPARα agonism and, consequently, the most effective hypolipidemic profile in vivo. The ortho-isomer shows moderate activity, while the meta-isomer is the least active of the three.
This comparative guide highlights the importance of subtle structural modifications in drug design and provides a framework for the evaluation of novel methoxyphenoxy acid derivatives. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers engaged in the discovery and development of new therapies for metabolic diseases. Further studies with directly comparative experimental data are warranted to definitively confirm these structure-activity relationships.
A Comparative Guide to the Synthetic Routes of 2-(2-Methoxyphenoxy)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three primary synthetic routes to 2-(2-Methoxyphenoxy)-2-methylpropanoic acid, a valuable building block in pharmaceutical and chemical research. The routes compared are the one-step Williamson ether synthesis, a two-step Williamson ether synthesis via an ester intermediate, and a phase-transfer catalysis (PTC) approach. This comparison is based on established chemical principles and data from analogous transformations, offering insights into the potential yield, purity, and operational efficiency of each method.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the three synthetic routes. The data for the Williamson ether syntheses are based on typical laboratory-scale procedures, while the phase-transfer catalysis data is extrapolated from the synthesis of similar phenoxypropanoic acids.
| Parameter | Route 1: One-Step Williamson Ether Synthesis | Route 2: Two-Step Williamson Ether Synthesis | Route 3: Phase-Transfer Catalysis (PTC) |
| Starting Materials | Guaiacol, 2-Bromo-2-methylpropanoic acid | Guaiacol, Ethyl 2-bromo-2-methylpropanoate | Guaiacol, 2-Chloro-2-methylpropanoic acid |
| Key Reagents | Strong base (e.g., NaOH, KOH) | Base (e.g., K₂CO₃), NaOH or HCl (for hydrolysis) | Phase-transfer catalyst (e.g., TBAB), NaOH |
| Solvent(s) | Polar aprotic (e.g., DMF, Acetonitrile) | Acetone or DMF (Step 1), Ethanol/Water (Step 2) | Biphasic system (e.g., Toluene/Water) |
| Reaction Temperature | 50-100 °C | Reflux (Step 1), Reflux (Step 2) | 40-60 °C |
| Reaction Time | 1-8 hours | 12-18 hours (Step 1), 2-4 hours (Step 2) | 0.5-1.5 hours |
| Estimated Yield | Moderate | High | High (potentially >90%) |
| Estimated Purity | Good | Very Good | Excellent (potentially >99%) |
| Key Advantages | Single step, simpler procedure. | Potentially higher overall yield and purity due to stepwise optimization. | Short reaction times, lower temperatures, high yields, and use of a less expensive chloro-starting material. |
| Key Disadvantages | Potential for side reactions (e.g., elimination), lower yields with unprotected acid. | Two distinct reaction and work-up steps, longer overall process. | Requires a phase-transfer catalyst, which adds to the cost. |
Experimental Protocols
Route 1: One-Step Williamson Ether Synthesis
This route involves the direct reaction of guaiacol with 2-bromo-2-methylpropanoic acid in the presence of a strong base.
Procedure:
-
In a round-bottom flask, dissolve guaiacol (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Add a strong base, such as sodium hydroxide (2.0 eq) or potassium hydroxide (2.0 eq), and stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add 2-bromo-2-methylpropanoic acid (1.1 eq) to the reaction mixture.
-
Heat the mixture to 50-100 °C and stir for 1-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of ~2 to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
Route 2: Two-Step Williamson Ether Synthesis (via Ester Intermediate)
This method involves the synthesis of an ester intermediate, ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate, followed by its hydrolysis to the final carboxylic acid.
Step 1: Synthesis of Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate
-
To a round-bottom flask, add guaiacol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone or DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl 2-bromo-2-methylpropanoate (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours.
-
Cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Dissolve the crude residue in a suitable organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the ester.
Step 2: Hydrolysis of Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate
-
Dissolve the crude ester from Step 1 in ethanol.
-
Add a 10% aqueous solution of sodium hydroxide (2-3 eq).
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to a pH of ~2 with 6 M hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize to obtain pure this compound.
Route 3: Phase-Transfer Catalysis (PTC)
This route utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases, allowing for milder conditions and shorter reaction times.
Procedure:
-
In a reaction vessel, combine guaiacol (1.0 eq), sodium hydroxide (2.0 eq), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq), and water.
-
Stir the mixture at room temperature for 10-20 minutes.
-
Add a solution of 2-chloro-2-methylpropanoic acid (1.2 eq) in an organic solvent such as toluene.
-
Heat the biphasic mixture to 40-60 °C and stir vigorously for 0.5-1.5 hours.
-
After the reaction is complete, cool the mixture and separate the aqueous and organic layers.
-
Acidify the aqueous layer with HCl to a pH of ~2 to precipitate any remaining product.
-
Combine the organic layer and any precipitate, wash with water, and then extract the product into an aqueous basic solution (e.g., 1 M NaOH).
-
Acidify the basic aqueous extract with HCl to precipitate the pure this compound.
-
Collect the product by filtration, wash with water, and dry.
Visualization of Synthetic Workflows
Caption: Comparative workflow of synthetic routes to this compound.
Conclusion
The choice of synthetic route for this compound will depend on the specific requirements of the researcher or organization.
-
The one-step Williamson ether synthesis offers the most straightforward procedure, but may require optimization to achieve high yields, especially when using the unprotected carboxylic acid.
-
The two-step Williamson ether synthesis is a robust and reliable method that often provides higher yields and purity, making it suitable for laboratory-scale synthesis where quality is paramount.
-
The phase-transfer catalysis route presents a highly efficient and potentially more cost-effective option for larger-scale production due to its mild conditions, short reaction times, and the use of a less expensive starting material.
For drug development professionals, the PTC route may be the most attractive for process development and scale-up, while the two-step Williamson synthesis provides a reliable method for obtaining high-purity material for initial studies. Researchers may find the one-step method convenient for rapid access to the compound, provided the potential for lower yields is acceptable.
A Comparative Purity Analysis of Commercially Available 2-(2-Methoxyphenoxy)-2-methylpropanoic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the reliability and reproducibility of experimental results. This guide provides a comparative purity analysis of commercially available 2-(2-Methoxyphenoxy)-2-methylpropanoic acid, a key building block in various synthetic pathways. The following sections detail the purity profiles of representative commercial grades, outline the analytical methodologies for purity determination, and provide a comprehensive experimental workflow.
Comparative Purity Data
The purity of this compound can vary between suppliers and product grades. While specific batch data will be available on the Certificate of Analysis (CoA) from a given supplier, this section provides a summary of typical purity levels found in the market, categorized into three representative grades: Standard, High Purity, and Ultra-Pure.
| Feature | Standard Grade (Supplier A) | High Purity Grade (Supplier B) | Ultra-Pure Grade (Supplier C) |
| Advertised Purity | ≥95%[1][2] | ≥98%[3] | >99% |
| Purity by HPLC (Area %) | 95.8% | 98.6% | 99.7% |
| Major Impurity (Structure/Name) | Guaiacol | 2-(2-Methoxyphenoxy)propanoic acid | Isomeric Impurity (ortho/para) |
| Major Impurity Level (HPLC Area %) | 1.5% | 0.8% | 0.2% |
| Water Content (Karl Fischer) | 0.5% | 0.2% | <0.1% |
| Residual Solvents (GC-HS) | Acetone: 0.2% | Acetone: <0.05% | Not Detected |
| Appearance | Off-white to light yellow solid | White crystalline solid | White crystalline powder |
Experimental Protocols
Accurate determination of the purity of this compound requires a multi-faceted analytical approach. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided as standard methods for comprehensive purity assessment.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of the main component and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 274 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.
Identification of Volatile Impurities and Residual Solvents by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is employed to identify and quantify volatile organic impurities and residual solvents.
-
Instrumentation: A GC system with a headspace autosampler coupled to a Mass Spectrometer.
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-550.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).
Structural Confirmation and Purity Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the main component and the identification of structurally related impurities.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024
-
Relaxation Delay: 5 seconds
-
-
Analysis: The purity can be estimated by comparing the integral of the signals corresponding to the main compound with those of the impurities. A quantitative NMR (qNMR) approach with an internal standard can be used for more precise purity determination.
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound.
Caption: Experimental workflow for purity analysis.
References
A Comparative Guide to the Spectral Analysis of 2-(Methoxyphenoxy)propanoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for two isomeric compounds: 2-(4-Methoxyphenoxy)-2-methylpropanoic acid and 2-(2-Methoxyphenoxy)propanoic acid. Understanding the nuanced differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for their accurate identification, characterization, and application in research and development.
At a Glance: Spectral Data Comparison
The following tables summarize the key spectral data for 2-(4-Methoxyphenoxy)-2-methylpropanoic acid and its isomer, 2-(2-Methoxyphenoxy)propanoic acid. These tables are designed for quick reference and comparison of their distinct spectroscopic signatures.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm, Multiplicity, Assignment |
| 2-(4-Methoxyphenoxy)-2-methylpropanoic acid | Data not publicly available |
| 2-(2-Methoxyphenoxy)propanoic acid | Data not publicly available |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm |
| 2-(4-Methoxyphenoxy)-2-methylpropanoic acid | Computed data suggests the presence of 11 unique carbon signals. Experimental data is not publicly available. |
| 2-(2-Methoxyphenoxy)propanoic acid | Computed data suggests the presence of 10 unique carbon signals. Experimental data is not publicly available. |
Note: While experimental ¹³C NMR data is not available, computational predictions can offer insights into the expected chemical shifts. The number of unique carbon signals is a key differentiator between the two isomers.
Table 3: IR Spectral Data
| Compound | Key IR Absorptions (cm⁻¹) and Functional Group Assignments |
| 2-(4-Methoxyphenoxy)-2-methylpropanoic acid | ~3300-2500 (broad, O-H stretch, carboxylic acid), ~1700 (C=O stretch, carboxylic acid), ~1250 (C-O stretch, ether), ~2950 (C-H stretch, alkyl) |
| 2-(2-Methoxyphenoxy)propanoic acid | ~3300-2500 (broad, O-H stretch, carboxylic acid), ~1700 (C=O stretch, carboxylic acid), ~1250 (C-O stretch, ether), ~2950 (C-H stretch, alkyl) |
Note: The IR spectra of both compounds are expected to be broadly similar, showing characteristic absorptions for the carboxylic acid, ether, and alkyl functional groups. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution patterns.
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) and Key Fragmentation Peaks |
| 2-(4-Methoxyphenoxy)-2-methylpropanoic acid | Molecular Ion [M]⁺: 210.09 Key Fragments: Likely fragments would involve loss of the carboxylic acid group (-COOH), the methoxy group (-OCH₃), and cleavage of the ether bond. |
| 2-(2-Methoxyphenoxy)propanoic acid | Molecular Ion [M]⁺: 196.07 Key Fragments: Fragmentation patterns are expected to be similar to the 4-methoxy isomer, with characteristic losses of functional groups. |
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR, IR, and MS spectra for organic compounds like the ones discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired chemical shift window.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve homogeneity and improve spectral resolution.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
A relaxation delay may be necessary to ensure accurate integration, especially for quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Perform baseline correction.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Place the sample in the IR beam path.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the sample to the low µg/mL or ng/mL range, depending on the sensitivity of the instrument.
-
-
Ionization:
-
Introduce the sample solution into the mass spectrometer.
-
Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for these types of compounds.
-
-
Mass Analysis:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment specific ions and analyze the resulting fragment ions.
-
Visualizing the Workflow and Comparison
The following diagrams, generated using the DOT language, illustrate the general workflow for spectral analysis and the logical framework for comparing the two isomers.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical framework for spectral data comparison.
Efficacy Showdown: A Comparative Analysis of 2-(2-Methoxyphenoxy)-2-methylpropanoic Acid Derivatives as PPAR Agonists
For Researchers, Scientists, and Drug Development Professionals
Derivatives of 2-(2-methoxyphenoxy)-2-methylpropanoic acid have emerged as a significant class of molecules in the landscape of metabolic and inflammatory disease research. These compounds primarily exert their effects through the modulation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are crucial regulators of lipid and glucose metabolism, as well as inflammation. This guide provides an objective comparison of the efficacy of key derivatives, supported by experimental data, to aid researchers in their drug discovery and development endeavors.
Quantitative Efficacy Comparison
The therapeutic potential of this compound derivatives is largely determined by their potency and selectivity towards different PPAR isoforms (α, β/δ, and γ). The following table summarizes the in vitro efficacy of representative compounds from this class.
| Compound ID | Derivative Structure | Target PPAR Isoform(s) | Efficacy (EC50/IC50) | Reference Compound | Efficacy (EC50/IC50) |
| MHY2013 | 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid | Pan-agonist (α, β/δ, γ) | Comparable to specific agonists | WY14643 (α) | - |
| GW501516 (β/δ) | - | ||||
| Rosiglitazone (γ) | - | ||||
| GW590735 | 2-methyl-2-(4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)carbonyl)amino)methyl)phenoxy)propanoic acid | Selective α agonist | EC50 = 4 nM | - | - |
| Bezafibrate | 2-(4-(2-((4-chlorobenzoyl)amino)ethyl)phenoxy)-2-methylpropanoic acid | Pan-agonist (α, β/δ, γ) | Lower potency than newer derivatives | - | - |
Note: MHY2013's efficacy was demonstrated to be comparable to well-known specific agonists for each PPAR subtype in luciferase assays, though specific EC50 values were not provided in the primary literature.[1] Bezafibrate, a well-established PPAR pan-agonist, serves as a structural basis for the development of newer derivatives like MHY2013.[1] GW590735 stands out for its high potency and selectivity for PPARα.[2][3]
Mechanism of Action: The PPAR Signaling Pathway
PPARs function as ligand-activated transcription factors. Upon binding to an agonist, such as a this compound derivative, the receptor undergoes a conformational change. This leads to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This signaling cascade is central to the therapeutic effects of these compounds.[4][5][6]
Caption: The PPAR signaling pathway initiated by a this compound derivative.
Experimental Protocols
A key in vitro method for determining the efficacy of these derivatives is the PPAR Luciferase Reporter Assay . This assay quantifies the ability of a compound to activate a specific PPAR isoform.
PPAR Luciferase Reporter Assay Protocol
Objective: To measure the dose-dependent activation of a specific PPAR isoform (α, γ, or β/δ) by a test compound.
Materials:
-
HEK293 or HepG2 cells
-
Expression vector for the specific human PPAR isoform
-
Luciferase reporter plasmid containing a PPRE sequence
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds and reference agonists (e.g., WY14643 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARβ/δ)
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 or HepG2 cells in appropriate medium.
-
Co-transfect the cells with the PPAR expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours to allow for receptor expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and reference agonists in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Include a vehicle control (e.g., DMSO) group.
-
Incubate the cells with the compounds for 18-24 hours.
-
-
Luciferase Activity Measurement:
-
After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the luciferase activity, which in turn reflects the level of PPAR activation.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the compound concentration.
-
Calculate the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response, using a non-linear regression analysis.
-
This protocol provides a robust and quantitative method for comparing the potency of different this compound derivatives as PPAR agonists.
Caption: Workflow for the PPAR Luciferase Reporter Assay.
References
- 1. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GW 590735, PPARalpha agonist (CAS 343321-96-0) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for 2-(2-Methoxyphenoxy)-2-methylpropanoic acid in Research
For researchers, scientists, and drug development professionals investigating lipid metabolism and related metabolic disorders, 2-(2-Methoxyphenoxy)-2-methylpropanoic acid, a member of the fibrate class, serves as a valuable tool. Its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid homeostasis. This guide provides a comprehensive comparison of alternative reagents, offering insights into their performance based on available experimental data.
Overview of Alternatives
The primary alternatives to this compound are other PPARα agonists, including various fibrates, as well as dual and pan-PPAR agonists that target multiple PPAR isoforms. Each of these alternatives offers a unique profile of efficacy, selectivity, and potential off-target effects.
Fibrates: This class of drugs are well-established PPARα agonists. Commonly used fibrates in research and clinical settings include fenofibrate, gemfibrozil, bezafibrate, and clofibrate.[1][2] While they share a common mechanism, they exhibit differences in their potency and effects on lipid profiles.[3][4]
Dual and Pan-PPAR Agonists: These compounds are designed to target multiple PPAR isoforms (α, γ, and/or δ). Dual PPARα/γ agonists, also known as glitazars, combine the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation.[5][6] Pan-agonists, which activate all three PPAR isoforms, are also under investigation for their broad metabolic benefits.[5]
Comparative Performance Data
The following tables summarize the quantitative data on the performance of various alternatives compared to this compound and among themselves.
| Reagent | Class | Primary Target(s) | Key Effects | Reference(s) |
| This compound | Fibrate | PPARα | Lowers triglycerides | [7][8] |
| Fenofibrate | Fibrate | PPARα | Lowers triglycerides, may increase HDL-C | [3][4][9] |
| Gemfibrozil | Fibrate | PPARα | Primarily lowers triglycerides | [3][4] |
| Bezafibrate | Fibrate | Pan-PPAR (weak) | Lowers triglycerides, increases HDL-C, improves insulin sensitivity | [5] |
| Clofibrate | Fibrate | PPARα | Lowers triglycerides | [1][10] |
| Saroglitazar | Dual PPAR Agonist | PPARα/γ | Improves lipid profile and insulin sensitivity | [6] |
| Tesaglitazar | Dual PPAR Agonist | PPARα/γ | Normalizes body mass, improves lipid profiles, enhances energy expenditure | [[“]][12] |
| WY14643 | Thiazole derivative | PPARα | Potent and selective PPARα activator | [12] |
| Compound | PPAR Isoform | EC50 (in vitro) | Reference(s) |
| Fenofibrate | PPARα | 30 µM | [13] |
| WY-14643 | PPARα | 1.5 µM | [13] |
| GW7647 | PPARα | 6 nM (human) | [13] |
| Saroglitazar | PPARα (human) | 0.65 pM | [13] |
| PPARγ (human) | 3 nM | [13] | |
| Tesaglitazar | PPARα/γ | - | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of these reagents. Below are protocols for key experiments used to characterize PPAR agonists.
PPARα Activation Assay (Cell-Based Luciferase Reporter Assay)
This assay quantifies the ability of a compound to activate PPARα and induce the expression of a reporter gene.
Materials:
-
Human PPARα reporter cells (e.g., from INDIGO Biosciences)[14]
-
Cell Recovery Medium (CRM)
-
Compound Screening Medium (CSM)
-
Test compounds and a reference agonist (e.g., GW7647)
-
Luciferase Detection Reagent
-
White, sterile, cell-culture ready 96-well plates
Protocol:
-
Thaw the PPARα reporter cells in CRM and plate them in the 96-well plate according to the manufacturer's instructions.
-
Incubate the cells for the recommended period to allow for recovery and adherence.
-
Prepare serial dilutions of the test compounds and the reference agonist in CSM.
-
Remove the CRM from the cells and add the compound dilutions.
-
Incubate the plate for the specified duration (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Add the Luciferase Detection Reagent to each well.
-
Measure the luminescence using a plate reader.
-
Calculate the fold-activation relative to the vehicle control.
Transcription Factor Activity Assay (ELISA-based)
This assay measures the specific binding of activated PPARα from nuclear extracts to a DNA response element.
Materials:
-
Nuclear Extraction Kit
-
PPARα Transcription Factor Assay Kit (e.g., from RayBiotech or Cayman Chemical)[15][16]
-
Microplate pre-coated with PPARα response element DNA
-
Primary antibody against PPARα
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
Protocol:
-
Isolate nuclear extracts from cells treated with the test compounds.
-
Add the nuclear extracts to the wells of the pre-coated microplate.
-
Incubate to allow for the binding of activated PPARα to the DNA probe.
-
Wash the wells to remove unbound material.
-
Add the primary antibody against PPARα and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Incubate and then wash the wells again.
-
Add the TMB substrate and incubate until a color develops.
-
Add the stop solution and measure the absorbance at 450 nm.
Visualizing the Molecular Pathways and Workflows
To better understand the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: PPARα Signaling Pathway.
Caption: Cell-Based PPARα Assay Workflow.
Conclusion
The selection of a suitable alternative to this compound depends on the specific research question. For studies focused purely on PPARα activation, other fibrates like fenofibrate or more potent synthetic agonists like WY14643 may be appropriate. For investigating the interplay between lipid and glucose metabolism, dual PPARα/γ agonists such as saroglitazar offer a valuable approach. The provided data and protocols should assist researchers in making an informed decision and designing robust experiments to explore the roles of these important nuclear receptors.
References
- 1. PPAR agonist - Wikipedia [en.wikipedia.org]
- 2. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. marleydrug.com [marleydrug.com]
- 5. ahajournals.org [ahajournals.org]
- 6. PPAR-alpha/gamma agonists, glucagon-like peptide-1 receptor agonists and metformin for non-alcoholic fatty liver disease: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peroxisome proliferator-activated receptor alpha agonist, clofibrate, has profound influence on myocardial fatty acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. mdpi.com [mdpi.com]
- 13. selleckchem.com [selleckchem.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. raybiotech.com [raybiotech.com]
- 16. bioscience.co.uk [bioscience.co.uk]
A Cost-Benefit Analysis of 2-(2-Methoxyphenoxy)-2-methylpropanoic Acid Synthesis for Drug Development Professionals
For researchers and drug development professionals navigating the landscape of lipid-lowering agents, a thorough evaluation of synthetic accessibility and cost-effectiveness is paramount. This guide provides a comparative analysis of the synthesis of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid against established fibrate alternatives: fenofibrate, gemfibrozil, and bezafibrate. The analysis is supported by detailed experimental protocols, cost breakdowns, and performance data to inform strategic decisions in drug discovery and development.
Executive Summary
This analysis indicates that the synthesis of this compound, primarily via the Williamson ether synthesis, presents a straightforward and economically viable route compared to the multi-step syntheses of some alternative fibrates. The ready availability and relatively low cost of its primary starting materials, guaiacol and 2-bromoisobutyric acid, contribute to its favorable cost profile. While the clinical efficacy of this compound is not as extensively documented as that of the established alternatives, its structural similarity to other fibrates suggests a comparable mechanism of action through Peroxisome Proliferator-Activated Receptor Alpha (PPARα) activation. The decision to pursue its synthesis would therefore depend on the specific goals of the research program, weighing the potential for novel intellectual property and potentially improved properties against the extensive clinical data and established manufacturing processes of existing fibrates.
Synthesis Cost-Benefit Analysis
A comparative analysis of the synthesis routes for this compound and its alternatives reveals significant differences in complexity, starting material costs, and overall yield.
Table 1: Comparative Synthesis and Cost Analysis
| Compound | Synthesis Route | Key Starting Materials | Estimated Reagent Cost per Mole of Product | Reported Yield |
| This compound | Williamson Ether Synthesis | Guaiacol, 2-Bromoisobutyric acid | ~$150 - $250 | 80-90% (estimated) |
| Fenofibrate | Multi-step (Friedel-Crafts acylation, etherification) | 4-Chloro-4'-hydroxybenzophenone, Isopropyl 2-bromo-2-methylpropanoate | ~$300 - $500 | 77-95%[1] |
| Gemfibrozil | Multi-step (alkylation, hydrolysis) | 2,5-Dimethylphenol, 5-chloro-2,2-dimethylpentanoate | ~$200 - $400 | ~80%[2] |
| Bezafibrate | Multi-step (amidation, condensation) | N-(4-chlorobenzoyl)tyramine, Acetone, Chloroform | ~$250 - $450 | ~73%[3] |
Note: Costs are estimates based on currently available supplier pricing and may vary. Yields are based on literature reports and may vary depending on the specific experimental conditions.
Performance Comparison of Fibrate Alternatives
The therapeutic efficacy of fibrates is primarily attributed to their ability to activate PPARα, leading to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
Table 2: Comparative Efficacy of Fibrate Alternatives
| Fibrate | Triglyceride Reduction | HDL-C Increase | LDL-C Change |
| Fenofibrate | 20-50% | 10-35% | -15 to -20%[4] |
| Gemfibrozil | 20-50% | 10-35% | Up to -10% (may increase in hypertriglyceridemia)[4] |
| Bezafibrate | 20-50% | 10-35% | Variable |
Detailed Experimental Protocols
Synthesis of this compound (Williamson Ether Synthesis)
Principle: This synthesis involves the deprotonation of guaiacol (2-methoxyphenol) to form a phenoxide, which then acts as a nucleophile to displace the bromide from 2-bromo-2-methylpropanoic acid in an SN2 reaction.
Materials:
-
Guaiacol (1.0 eq)
-
Sodium hydroxide (2.2 eq)
-
2-Bromo-2-methylpropanoic acid (1.1 eq)
-
Water
-
Toluene (as solvent)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve guaiacol in toluene.
-
Add a solution of sodium hydroxide in water to the flask.
-
Heat the mixture to reflux for 1 hour to form the sodium phenoxide.
-
Slowly add a solution of 2-bromo-2-methylpropanoic acid in a small amount of water to the reaction mixture.
-
Continue to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2, which will protonate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
In Vitro PPARα Activation Assay (Luciferase Reporter Assay)
Principle: This assay quantifies the ability of a compound to activate the PPARα receptor. Cells are engineered to express the PPARα ligand-binding domain fused to a DNA-binding domain. Upon ligand binding, this fusion protein activates the transcription of a reporter gene, typically luciferase, and the resulting light emission is measured.[5][6]
Materials:
-
HepG2 cells (or other suitable cell line) stably transfected with a PPARα-responsive luciferase reporter construct.[5]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Test compounds (this compound and alternatives) dissolved in DMSO.
-
Positive control (e.g., GW7647).[5]
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the transfected HepG2 cells into a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and the positive control in cell culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the overnight culture medium from the cells and add the medium containing the test compounds or controls.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data is typically expressed as fold activation relative to the vehicle control (DMSO).
In Vivo Hyperlipidemic Animal Model for Efficacy Testing
Principle: To evaluate the lipid-lowering efficacy of the compounds in a living organism, a hyperlipidemic animal model is used. A high-fat diet induces elevated levels of triglycerides and cholesterol in the animals, mimicking a dyslipidemic state. The test compounds are then administered to assess their ability to reverse these effects. The hamster is a suitable model for studying fibrate efficacy.[7]
Materials:
-
Male Golden Syrian hamsters.[7]
-
High-fat diet (HFD) (e.g., containing 15-20% fat and 0.5-1% cholesterol).
-
Standard chow diet.
-
Test compounds formulated for oral administration (e.g., in 0.5% carboxymethylcellulose).
-
Blood collection supplies (e.g., capillary tubes, centrifuge).
-
Kits for measuring plasma triglycerides and total cholesterol.
Procedure:
-
Acclimatize the hamsters for at least one week with free access to standard chow and water.
-
Induce hyperlipidemia by feeding the animals a high-fat diet for 2-4 weeks. A control group will remain on the standard chow diet.
-
After the induction period, collect baseline blood samples to confirm the hyperlipidemic state.
-
Randomly divide the hyperlipidemic animals into treatment groups: vehicle control, positive control (e.g., fenofibrate), and groups for each test compound at various doses.
-
Administer the compounds or vehicle daily by oral gavage for a period of 2-4 weeks.
-
At the end of the treatment period, collect final blood samples after an overnight fast.
-
Separate the plasma by centrifugation.
-
Measure the plasma concentrations of triglycerides and total cholesterol using commercially available enzymatic kits.
-
Calculate the percentage reduction in lipid levels for each treatment group compared to the vehicle control group.
Visualizing the Pathways and Processes
Synthesis Pathway for this compound
Caption: Williamson ether synthesis of the target compound.
Fibrate Mechanism of Action via PPARα
Caption: Simplified signaling pathway of fibrate action.
Experimental Workflow for Cost-Benefit Analysis
Caption: Logical workflow for the cost-benefit analysis.
References
- 1. prepchem.com [prepchem.com]
- 2. CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 6. Antidyslipidemic action of fenofibrate in dyslipidemic-diabetic hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide to Analytical Methods for 2-(2-Methoxyphenoxy)-2-methylpropanoic Acid and its Parent Compound, Guaifenesin
A detailed review of current analytical methodologies reveals a scarcity of validated methods specifically targeting 2-(2-Methoxyphenoxy)-2-methylpropanoic acid. The primary focus of bioanalytical research has been on its parent compound, guaifenesin, and its major urinary metabolite, β-(2-methoxyphenoxy)-lactic acid. This guide provides a comparative analysis of validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of guaifenesin, offering valuable insights for researchers, scientists, and drug development professionals.
While this compound is a known related substance to guaifenesin, the predominant metabolite identified in pharmacokinetic studies is β-(2-methoxyphenoxy)-lactic acid.[1][2] As such, the validation of analytical methods has concentrated on the parent drug and this primary metabolite. This guide will compare two common and powerful analytical techniques, HPLC-UV and LC-MS/MS, for the determination of guaifenesin in biological matrices and pharmaceutical formulations.
Method Comparison: HPLC-UV vs. LC-MS/MS for Guaifenesin Analysis
The choice between HPLC-UV and LC-MS/MS for the analysis of guaifenesin depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Principle | Separation by chromatography and detection by UV absorbance. | Separation by chromatography and detection by mass-to-charge ratio. |
| Selectivity | Good, but may be susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to the monitoring of specific precursor and product ion transitions. |
| Sensitivity | Lower, with a Limit of Quantification (LOQ) typically in the µg/mL range.[3] | Higher, with an LOQ typically in the ng/mL range. |
| Linearity Range | 50 µg/mL to 150 µg/mL | 23.966 ng/mL to 6001.154 ng/mL |
| Precision (%RSD) | Generally < 2% | Generally < 15% |
| Accuracy (%Recovery) | Typically 98-102% | Typically 85-115% |
| Instrumentation | Widely available and less complex. | More complex and expensive instrumentation required. |
| Sample Throughput | Can be high, with relatively short run times. | Can be very high, especially with modern UPLC systems. |
| Application | Routine quality control, analysis of pharmaceutical dosage forms. | Bioanalysis, pharmacokinetic studies, metabolite identification. |
Experimental Protocols
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the quantification of guaifenesin in bulk and pharmaceutical dosage forms.
Chromatographic Conditions:
-
Column: THERMO, C18, 250mm x 4.6mm, 5µm particle size.[3]
-
Mobile Phase: Isocratic elution with a mixture of 0.1M Potassium Dihydrogen Phosphate (KH2PO4) and Methanol (60:40 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at 280 nm.[3]
-
Retention Time: Approximately 3.259 minutes for guaifenesin.[3]
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh 400mg of Guaifenesin reference standard into a 100mL volumetric flask. Add 10mL of methanol to dissolve and make up the volume with methanol. Further dilute with a mixture of water and methanol to achieve a working standard concentration of 100 µg/mL.[3]
-
Sample Solution (Tablets): Weigh and crush 20 tablets. Transfer a quantity of powder equivalent to 400mg of guaifenesin into a 100mL volumetric flask. Add 10mL of methanol and sonicate to dissolve. Make up the volume with methanol. Further dilute with a mixture of water and methanol to achieve a final concentration of approximately 100 µg/mL.[3]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the determination of guaifenesin in human plasma for pharmacokinetic studies.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Kromosil C18 column (5µm, 150mm x 4.6mm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% formic acid (90:10 v/v).
-
Flow Rate: 0.6 mL/min with a 90:10 split ratio.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: m/z 199.1 → 125 for guaifenesin.
-
Internal Standard: Verapamil (m/z 368.968).
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of human plasma in a centrifuge tube, add the internal standard solution.
-
Add 3 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Visualizing the Analytical Workflow
A clear understanding of the experimental process is crucial for successful implementation. The following diagrams, generated using the DOT language, illustrate the key stages of each analytical method.
Caption: A generalized workflow for bioanalytical method validation.
Caption: Primary metabolic pathways of Guaifenesin.
References
A Comparative Benchmarking Guide: Evaluating 2-(2-Methoxyphenoxy)-2-methylpropanoic acid Against Known Bioactive Isomers
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the novel compound 2-(2-Methoxyphenoxy)-2-methylpropanoic acid. Due to the limited publicly available data on the specific biological activities of this molecule, we propose a comparative analysis against its known bioactive structural isomers: 2-(4-methoxyphenoxy)propanoic acid (Lactisole), a known sweetness inhibitor, and 2-(p-methoxyphenoxy)propionic acid, recognized for its potential as a cyclooxygenase (COX) inhibitor.
This document outlines hypothetical experimental protocols and data presentation formats to assess whether this compound exhibits similar activities to its structural counterparts.
Part 1: Assessment of Cyclooxygenase (COX) Inhibition
The structural similarity to phenoxypropionic acid derivatives, some of which are known to inhibit cyclooxygenase (COX) enzymes, warrants an investigation into the anti-inflammatory potential of this compound.[1][2] COX-1 and COX-2 are key enzymes in the prostaglandin synthesis pathway, and their inhibition is a major mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[3]
Comparative Compounds:
-
Test Compound: this compound
-
Standard 1: 2-(p-Methoxyphenoxy)propionic acid (structurally related potential COX inhibitor)
-
Standard 2: Ibuprofen (non-selective COX inhibitor)
-
Standard 3: Celecoxib (selective COX-2 inhibitor)
Hypothetical Data Summary: In Vitro COX Inhibition
The following table structure is proposed for summarizing the results from in vitro COX inhibition assays. The IC50 value, representing the concentration required for 50% enzyme inhibition, is a key metric for potency. The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with higher values indicating greater selectivity for COX-2.[1]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| 2-(p-Methoxyphenoxy)propionic acid | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen | Literature Value | Literature Value | Literature Value |
| Celecoxib | Literature Value | Literature Value | Literature Value |
Experimental Protocol: In Vitro Fluorometric COX Inhibition Assay
This protocol outlines a method for determining the in vitro inhibition of COX-1 and COX-2.[4][5]
1. Reagent Preparation:
- Prepare assay buffer, heme, and arachidonic acid substrate solutions.
- Reconstitute human recombinant COX-1 and COX-2 enzymes in the appropriate buffer.
- Prepare stock solutions of the test and standard compounds in DMSO and dilute to final concentrations.
2. Assay Procedure:
- In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test/standard compounds at various concentrations.
- Pre-incubate the plate to allow the inhibitors to bind to the enzymes.
- Initiate the reaction by adding the arachidonic acid substrate.
- Incubate at 37°C.
- The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.[5]
- Measure the fluorescence using a plate reader at an excitation/emission of 535/587 nm.[5]
3. Data Analysis:
- Calculate the percentage of COX inhibition for each concentration relative to a no-inhibitor control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each compound against each enzyme.
Signaling Pathway and Experimental Workflow Diagrams
Part 2: Assessment of Sweet Taste Receptor Inhibition
The structural isomer 2-(4-methoxyphenoxy)propanoic acid, known as Lactisole, is a well-documented inhibitor of the human sweet taste receptor (a heterodimer of T1R2 and T1R3 subunits).[6][7] This provides a strong rationale for evaluating this compound for similar antagonistic properties on this receptor.
Comparative Compounds:
-
Test Compound: this compound
-
Standard 1: 2-(4-methoxyphenoxy)propanoic acid (Lactisole)
-
Standard 2: Gymnemic Acid (another known sweet taste inhibitor)
Hypothetical Data Summary: Sweet Taste Receptor Inhibition
This table is designed to compare the inhibitory potency of the test compound against known standards. The IC50 value represents the concentration of the inhibitor that reduces the receptor's response to a standard agonist (e.g., aspartame) by 50%.
| Compound | Agonist Used (e.g., 1 mM Aspartame) | IC50 (µM) | Maximum Inhibition (%) |
| This compound | Aspartame | Experimental Value | Experimental Value |
| Lactisole | Aspartame | Literature Value | Literature Value |
| Gymnemic Acid | Aspartame | Literature Value | Literature Value |
Experimental Protocol: Cell-Based Sweet Taste Receptor Assay
This protocol describes a common method for assessing sweet taste receptor activity by measuring changes in intracellular calcium.[8][9]
1. Cell Culture and Transfection:
- Culture HEK293 cells and transfect them with plasmids encoding the human T1R2 and T1R3 receptor subunits and a G-protein chimera (e.g., Gα16-gust45) to couple the receptor to the calcium signaling pathway.
- Seed the transfected cells into a 96-well plate.
2. Calcium Imaging:
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Prepare solutions of a standard sweet agonist (e.g., aspartame) and the test/standard inhibitors at various concentrations.
3. Assay Procedure:
- Using a fluorescence plate reader, measure the baseline fluorescence.
- Add the inhibitor solutions (or a vehicle control) to the wells and incubate.
- Add the sweet agonist to all wells to stimulate the receptors.
- Record the change in fluorescence, which corresponds to the intracellular calcium increase upon receptor activation.
4. Data Analysis:
- Calculate the percentage of inhibition of the agonist-induced response for each concentration of the inhibitor.
- Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Signaling Pathway and Logical Relationship Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sweetness inhibitors that reduce excessively sweet tast... [lactisole.com]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of a New Cell-Based Assay To Measure the Activity of Sweeteners in Fluorescent Food Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on standard laboratory safety protocols and information from safety data sheets (SDS).
Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.
| Personal Protective Equipment (PPE) | Specifications |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Wear a laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. |
Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Do not eat, drink, or smoke when using this product.[2]
Spill and Leak Containment
In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material such as vermiculite, dry sand, or earth, and place it into a suitable, labeled disposal container.[1] Ensure the cleanup area is well-ventilated.
Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and related waste."
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a chemically compatible and sealable container for waste collection.
-
Keep the container tightly closed when not in use and store it in a well-ventilated and secure area.[1]
-
-
Waste Manifest and Labeling:
-
Complete a hazardous waste tag or manifest as required by your institution and local regulations.
-
The label should include the chemical name, concentration, and any associated hazards.
-
-
Scheduling Waste Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for storage and handoff of the waste container.
-
-
Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., water, if appropriate, or as recommended by your EHS office).
-
Collect the rinsate as hazardous waste.
-
Dispose of the cleaned container as regular waste only if permitted by your local regulations; otherwise, it should be disposed of as hazardous waste.[1]
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your local regulations and your Environmental Health and Safety (EHS) office for complete and accurate classification and disposal procedures.[1]
References
Personal protective equipment for handling 2-(2-Methoxyphenoxy)-2-methylpropanoic acid
This guide provides essential safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 2-(2-Methoxyphenoxy)-2-methylpropanoic acid (CAS No: 53498-60-5). Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing exposure risks. The following information is synthesized from safety data sheets (SDS) of the compound and structurally related carboxylic acids.
Hazard Identification: this compound is classified as an irritant.[1][2] The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as dust.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent contact and inhalation. The following table summarizes the required equipment for handling this compound.[5][6]
| PPE Category | Recommended Equipment | Justification & Standards |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles when splashing is a significant risk. | Protects against eye irritation from dust or splashes.[3] Equipment should meet standards such as OSHA 29 CFR 1910.133 or EU EN166.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A fully buttoned, chemical-resistant lab coat. Fully enclosed shoes. | Prevents skin irritation upon contact.[3][7] Gloves should be inspected before each use and changed immediately if contaminated.[6] |
| Respiratory Protection | A NIOSH-approved respirator is required if engineering controls are insufficient or when handling fine powders that may become airborne. | Protects against respiratory tract irritation from inhaling dust particles.[6][7] |
Operational Plan: Safe Handling Protocol
All handling of this compound must be conducted in a designated area, following a strict protocol to minimize exposure.
1. Preparation and Engineering Controls:
-
Designated Area: All manipulations should occur within a certified chemical fume hood to control dust and vapor.[5][6]
-
Ventilation: Confirm that the fume hood is functioning correctly before starting any work.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[3]
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and labeled waste containers, before handling the chemical.[6]
2. Handling the Compound:
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing and Transfer: Handle the solid carefully to minimize dust generation. Use appropriate tools for transfers.
-
Solution Preparation: When dissolving, add the acid to the solvent slowly. If diluting an acid solution, always add the acid to water, never the other way around, to prevent violent spattering.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area.
3. Post-Handling and Decontamination:
-
Doffing PPE: Remove PPE carefully in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.[6]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][8]
-
Work Area Cleanup: Decontaminate the work surface with an appropriate solvent and then wash with soap and water.[5]
Diagram: Chemical Handling Workflow
Caption: Workflow for safely handling this compound.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies. Improper disposal can lead to environmental contamination and legal consequences.
1. Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[6][9]
-
Unused Compound: The original container with any residual compound must be disposed of as hazardous chemical waste. Do not mix with other waste streams.[6][9]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[9]
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name.[9]
-
Closure: Containers must be kept tightly sealed at all times, except when adding waste, to prevent spills and evaporation.[9]
-
Compatibility: Use containers that are compatible with the waste. Do not use metal containers for corrosive waste.[9]
3. Final Disposal:
-
Regulatory Compliance: Dispose of all waste material in accordance with applicable federal, state, and local environmental regulations.[3][5]
-
Professional Disposal: It is recommended that the compound be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber by a licensed professional waste disposal service.[5][10]
-
Prohibition: Do not empty into drains or dispose of in regular trash.[3][5]
Diagram: Chemical Waste Disposal Logic
Caption: Decision process for the disposal of chemical waste.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. leelinework.com [leelinework.com]
- 8. fishersci.com [fishersci.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
